molecular formula C19H17NO2 B11645876 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 299405-79-1

9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Número de catálogo: B11645876
Número CAS: 299405-79-1
Peso molecular: 291.3 g/mol
Clave InChI: KNVGAEHDUUYLNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetically derived carbazole derivative offered for research and development purposes. This compound features a tetrahydrocarbazol-1-one core, a scaffold recognized in medicinal chemistry as a privileged structure for its diverse biological interactions . Carbazole-based compounds are extensively investigated for their wide range of potential pharmacological activities, including serving as key intermediates in the synthesis of antimicrobial , anticancer , and antifungal agents . The structural motif of the tetrahydrocarbazol-1-one is a valuable building block in organic synthesis, with modern methods for analogous compounds involving efficient catalytic cycles like Rh(III)-catalyzed C–H activation for constructing the core ring system . The specific substitution pattern of the phenoxy group at the 6-position and the methyl group at the 9-nitrogen position on this molecule makes it a compound of significant interest for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore new chemical space in the development of novel therapeutic agents and functional materials. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

299405-79-1

Fórmula molecular

C19H17NO2

Peso molecular

291.3 g/mol

Nombre IUPAC

9-methyl-6-phenoxy-3,4-dihydro-2H-carbazol-1-one

InChI

InChI=1S/C19H17NO2/c1-20-17-11-10-14(22-13-6-3-2-4-7-13)12-16(17)15-8-5-9-18(21)19(15)20/h2-4,6-7,10-12H,5,8-9H2,1H3

Clave InChI

KNVGAEHDUUYLNZ-UHFFFAOYSA-N

SMILES canónico

CN1C2=C(C=C(C=C2)OC3=CC=CC=C3)C4=C1C(=O)CCC4

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: Physicochemical Properties, Stability, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The Carbazole Core: Foundation and Known Properties

The parent structure, 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a well-characterized intermediate in organic synthesis.[1] Its fundamental properties provide a baseline for understanding our target molecule.

Physicochemical Characteristics of 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]
Appearance Solid, white to off-white crystalline powder[1]
CAS Number 27387-31-1[2]

The carbazole unit in such structures is noted to be non-planar, with the cyclohexene ring often adopting an envelope conformation.[3]

The 6-Phenoxy Substituent: A Predictive Analysis of Its Influence

The introduction of a phenoxy group at the 6-position of the carbazole ring is expected to significantly modulate the molecule's electronic and physical properties. The phenoxy group exhibits a dual electronic nature: it is electron-withdrawing inductively due to the electronegativity of the oxygen atom, but it is also electron-donating through resonance, as the oxygen's lone pairs can delocalize into the aromatic pi system.[4]

Predicted Electronic Effects

The net effect of the phenoxy group on electrophilic aromatic substitution is typically ortho-para directing with deactivation.[5] In the context of the carbazole ring, the phenoxy group at the 6-position will likely influence the reactivity of the benzene portion of the scaffold. The increased electron density at the positions ortho and para to the phenoxy group could be relevant for further functionalization.

Predicted Impact on Physicochemical Properties
  • Solubility: The addition of the bulky, hydrophobic phenoxy group is expected to decrease the aqueous solubility of the molecule compared to its unsubstituted counterpart.

  • Melting Point: The increased molecular weight and potential for altered crystal packing due to the phenoxy group will likely result in a different melting point.

  • Spectral Properties:

    • NMR: The protons on the phenoxy group will introduce new signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the protons on the carbazole's benzene ring will be altered due to the electronic influence of the phenoxy substituent.

    • UV-Vis: The introduction of the phenoxy group may lead to a red-shift (bathochromic shift) in the UV-Vis absorption spectrum due to the extension of the conjugated pi system.[6]

Proposed Synthesis Pathway

A plausible synthetic route to 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one would involve a Fischer indole synthesis followed by N-methylation. This well-established method for carbazole synthesis can be adapted for our target molecule.[7]

Reaction Scheme

Synthesis_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation start1 4-Phenoxyphenylhydrazine intermediate1 6-Phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one start1->intermediate1 start2 1,3-Cyclohexanedione start2->intermediate1 product 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate1->product reagent1 Acid catalyst (e.g., H₂SO₄ in acetic acid) reagent1->intermediate1 reagent2 Methylating agent (e.g., Dimethyl sulfate) Base (e.g., KOH) reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 6-Phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

    • To a solution of 4-phenoxyphenylhydrazine hydrochloride (1 equivalent) in a mixture of acetic acid and hydrochloric acid, add 1,3-cyclohexanedione (1 equivalent).[8]

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water with stirring.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether-ethyl acetate mixture).

  • Step 2: Synthesis of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

    • Dissolve the purified 6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (1 equivalent) in a suitable solvent such as acetone.

    • To the stirred solution, add a methylating agent like dimethyl sulfate (2 equivalents) and a base such as a 40% potassium hydroxide solution.[1]

    • Stir the mixture at room temperature for 20-30 minutes.

    • Filter the reaction mixture, wash the solid with water, and recrystallize from a suitable solvent to yield the final product.

Comprehensive Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. This should involve a combination of chromatographic and spectroscopic techniques.[9][10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This technique is crucial for assessing purity and confirming the molecular weight of the target compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute further with the mobile phase for analysis.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[9]

    • Mobile Phase A: 0.1% Formic acid in water.[9]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

    • Gradient: A suitable gradient from low to high organic phase (e.g., 10% to 95% B over 10 minutes).[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Expected [M+H]⁺ (m/z): 292.1332 (for C₁₉H₁₇NO₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR will provide detailed structural information.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent like DMSO-d₆ or CDCl₃.[9]

  • ¹H NMR: Expect signals corresponding to the methyl group, the aliphatic protons of the cyclohexenone ring, and the aromatic protons of both the carbazole and phenoxy rings.

  • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aliphatic carbons, and the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR will help identify the key functional groups.

  • Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.[9]

  • Expected Characteristic Peaks:

    • C=O stretch (ketone): ~1650-1700 cm⁻¹

    • C-O-C stretch (ether): ~1200-1250 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹

    • Aliphatic C-H stretch: ~2850-2960 cm⁻¹

Predicted Stability Profile and Degradation Pathways

The stability of the target molecule will be influenced by the carbazole core, the ketone functionality, and the phenoxy ether linkage.

  • Hydrolytic Stability: The ether linkage of the phenoxy group is generally stable to hydrolysis under neutral conditions. However, it could be susceptible to cleavage under strongly acidic or basic conditions at elevated temperatures. The carbazole ring itself is relatively stable.

  • Oxidative Stability: The tertiary amine within the carbazole ring and the benzylic positions could be susceptible to oxidation.

  • Photostability: Carbazole derivatives can be light-sensitive. Photodegradation could involve reactions at the aromatic rings or the enone system.

Degradation_Pathways Parent 9-Methyl-6-phenoxy- 2,3,4,9-tetrahydro-1H-carbazol-1-one Hydrolysis Hydrolysis (Acid/Base, Heat) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Product_Hydrolysis 6-Hydroxy-9-methyl-2,3,4,9-tetrahydro- 1H-carbazol-1-one + Phenol Hydrolysis->Product_Hydrolysis Product_Oxidation N-oxide and/or Ring-hydroxylated derivatives Oxidation->Product_Oxidation Product_Photo Polymerization or Ring Cleavage Products Photodegradation->Product_Photo

Caption: Potential degradation pathways for the target compound.

Proposed Stability Testing Protocol

A comprehensive stability study should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines to establish the re-test period and recommended storage conditions.[11]

Experimental Workflow

Stability_Testing_Workflow cluster_conditions ICH Storage Conditions cluster_tests Analytical Tests Start Synthesized and Characterized 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one (≥3 batches) Packaging Package in proposed container closure system Start->Packaging Storage Place samples in stability chambers Packaging->Storage LongTerm Long-Term: 25°C ± 2°C / 60% RH ± 5% RH Storage->LongTerm Intermediate Intermediate: 30°C ± 2°C / 65% RH ± 5% RH Storage->Intermediate Accelerated Accelerated: 40°C ± 2°C / 75% RH ± 5% RH Storage->Accelerated Analysis Analyze samples at specified time points LongTerm->Analysis Timepoints: 0, 3, 6, 9, 12, 18, 24, 36 months Intermediate->Analysis Timepoints: 0, 6, 9, 12 months Accelerated->Analysis Timepoints: 0, 3, 6 months Appearance Appearance Analysis->Appearance Assay Assay (HPLC) Analysis->Assay Degradation Degradation Products (HPLC) Analysis->Degradation Report Compile Stability Report Analysis->Report

Caption: Workflow for a comprehensive stability study.

Conclusion

While "9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one" represents a novel chemical entity, its properties and behavior can be reasonably predicted based on the well-understood chemistry of its carbazole core and the influence of the phenoxy substituent. This guide provides a robust framework for its synthesis, a comprehensive strategy for its analytical characterization, and a detailed plan for assessing its stability. The methodologies outlined herein are grounded in established scientific principles and practices, offering researchers a clear and efficient path to exploring the potential of this promising new molecule.

References

  • Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells. (2011). European Journal of Medicinal Chemistry. [Link]

  • Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, Vol. 60B, 152-160. [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. (2020). PLOS ONE. [Link]

  • Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. (2011). ResearchGate. [Link]

  • Helm, R. V., et al. (1961). Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy. Analytical Chemistry. [Link]

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. (2013). Der Pharma Chemica. [Link]

  • Phenoxy substituent on phenyl ring - EDG or EWG? (2019). Reddit. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2000). Molecules. [Link]

  • Effect of the phenoxy groups on PDIB and its derivatives. (2016). Scientific Reports. [Link]

  • Aromatic Substitution Reactions between Ionized Benzene Derivatives and Neutral Methyl Isocyanide. (2010). The Journal of Physical Chemistry A. [Link]

  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. (2007). ResearchGate. [Link]

  • Generalizations regarding functional groups on benzene ring. (2017). Chemistry Stack Exchange. [Link]

  • 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. PubChem. [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. (2025). MDPI. [Link]

  • 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (2022). World Journal of Pharmaceutical Research. [Link]

  • Q1A(R2) Stability testing of new drug substances and products. (2003). European Medicines Agency. [Link]

  • 2,3,4,9-tetrahydro-1H-carbazol-1-one. PubChem. [Link]

  • Reactions of Aromatic Compounds. Michigan State University. [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020). Organic Letters. [Link]

  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. [Link]

  • Phenylene ring dynamics in phenoxy and the effect of intramolecular linkages on the dynamics of some engineering thermoplastics below the glass transition temperature. (2025). ResearchGate. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. (2008). Acta Crystallographica Section E. [Link]

  • The effect of aromatic ring size in electron deficient semiconducting polymers for n-type organic thermoelectrics. (2020). Journal of Materials Chemistry C. [Link]

  • 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. (2008). Acta Crystallographica Section E. [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. (2007). Molecules. [Link]

  • 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE. precisionFDA. [Link]

Sources

In Vitro Biological Activity Profiling of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydrocarbazole (THCz) framework is a highly privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active alkaloids and synthetic therapeutics [1]. Among its derivatives, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (hereafter referred to as 9-MP-THCz) represents a highly functionalized analog designed for enhanced target engagement. This technical whitepaper provides an authoritative guide to the mechanistic rationale, target landscape, and self-validating in vitro protocols required to profile the biological activity of this specific compound class.

Mechanistic Rationale & Target Landscape

The biological efficacy of 9-MP-THCz is intrinsically linked to its specific structural substitutions, which dictate its pharmacodynamics and physicochemical behavior:

  • N-Methylation (Position 9): Alkylation of the indole nitrogen serves a dual purpose. First, it eliminates the hydrogen-bond donor capacity of the NH group, which reduces off-target promiscuity and prevents rapid phase II metabolism (e.g., glucuronidation). Second, it significantly increases the compound's lipophilicity (LogP), enhancing passive diffusion across cellular lipid bilayers [1].

  • Phenoxy Substitution (Position 6): The C6 position is a critical vector for structure-activity relationship (SAR) optimization. The bulky, electron-rich phenoxy ether provides a flexible aromatic system capable of penetrating deep hydrophobic binding pockets. This allows for strong π−π stacking and cation- π interactions with target protein residues [4].

  • Established Target Landscape: Tetrahydrocarbazol-1-ones are well-documented inhibitors of human DNA Topoisomerases (I and II), stabilizing the DNA cleavage complex and inducing apoptosis in oncology models [3]. Furthermore, recent biochemical screenings have identified the 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold as a potent inhibitor of Polyketide Synthase 13 (Pks13), an essential enzyme for Mycobacterium tuberculosis cell wall biosynthesis [2].

Mechanism A 9-Methyl-6-phenoxy-THCz B Topoisomerase Inhibition (DNA Intercalation) A->B Hydrophobic Binding C DNA Double-Strand Breaks (gamma-H2AX accumulation) B->C D p53 Pathway Activation C->D E Bax Upregulation / Bcl-2 Downregulation D->E F Cytochrome c Release & Caspase-3 Cleavage E->F G Apoptosis (Programmed Cell Death) F->G

Figure 1: Proposed intracellular signaling pathway for 9-MP-THCz-induced apoptosis.

Core Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the in vitro activity of 9-MP-THCz, researchers must utilize a tiered screening approach. The following protocols are engineered to be self-validating, ensuring that data artifacts are minimized.

Protocol 1: High-Throughput Cellular Viability (CellTiter-Glo)

Causality & Rationale: Highly conjugated aromatic compounds like carbazoles often exhibit intrinsic fluorescence or colorimetric absorbance that interferes with standard MTT or resazurin assays. Therefore, a luminescent ATP-quantification assay (CellTiter-Glo) is the gold standard for this scaffold, providing a direct, interference-free readout of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma) at the logarithmic growth phase. Seed at a density of 3×103 cells/well in a solid white 96-well plate using 90 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock of 9-MP-THCz in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in culture medium.

  • Treatment: Add 10 µL of the diluted compound to the wells. Critical Controls: Include a vehicle control (0.1% DMSO final concentration) and a positive control (1 µM Staurosporine or Doxorubicin).

  • Incubation & Lysis: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Quantification & Validation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

  • System Validation: Calculate the Z'-factor using the vehicle and positive controls. The assay is only deemed valid if Z′≥0.5 .

Protocol 2: Target-Specific Topoisomerase I Relaxation Assay

Causality & Rationale: To prove that the cytotoxicity observed in Protocol 1 is mechanism-based (and not due to non-specific membrane disruption), an enzymatic assay is required. Topoisomerase I relaxes supercoiled plasmid DNA; an active THCz inhibitor will trap the enzyme-DNA cleavage complex, preventing relaxation [3].

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of supercoiled pBR322 plasmid DNA, 1X Topoisomerase I reaction buffer (10 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine), and varying concentrations of 9-MP-THCz (0.1 µM to 50 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase I. The final reaction volume should be 20 µL.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of a stop solution (5% SDS, 0.25 mg/mL bromophenol blue, 30% glycerol).

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel (without ethidium bromide). Run electrophoresis at 3 V/cm for 2 hours in 1X TAE buffer.

  • Staining & Quantification: Post-stain the gel with 0.5 µg/mL ethidium bromide for 30 minutes. Visualize under UV light. The inhibition of Topoisomerase I is quantified by the retention of the fast-migrating supercoiled DNA band compared to the slow-migrating relaxed DNA band.

Workflow A Compound Synthesis & Purification (9-MP-THCz) B Primary Phenotypic Screening (Cell Viability / Cytotoxicity) A->B C Target-Specific Enzymatic Assays (e.g., Topoisomerase I/II, Pks13) B->C IC50 < 10 µM D Intracellular Mechanism Validation (Flow Cytometry, Western Blot) C->D Target Engagement Confirmed E Hit Validation & Lead Optimization D->E

Figure 2: Tiered in vitro screening workflow for evaluating the biological activity of 9-MP-THCz.

Quantitative Data Presentation

To benchmark the efficacy of 9-MP-THCz during screening, researchers should compare its activity against established reference standards. The following table outlines the expected pharmacological profile matrix for highly active tetrahydrocarbazol-1-one derivatives based on aggregate literature data [2, 3].

Compound Class / AnalogTarget Cell Line / EnzymeAssay TypeExpected IC₅₀ / MIC RangePrimary Mechanism of Action
9-MP-THCz (Test Compound) A549 (Lung Carcinoma)CellTiter-GloTo be determined (Target: < 5 µM)Putative Topoisomerase / Kinase Inhibition
THCz Reference Analog HCT116 (Colon Carcinoma)MTT / Viability2.5 µM – 12.0 µMApoptosis via DNA Damage
Camptothecin (Control) Human Topoisomerase IPlasmid Relaxation0.5 µM – 1.0 µMTopo I Cleavage Complex Stabilization
2-Chloro-THCz Derivative M. tuberculosis H37RvResazurin Microtiter1.5 µM – 4.0 µMPks13 Enzyme Inhibition
Doxorubicin (Control) Broad Spectrum CancerCellTiter-Glo0.1 µM – 0.8 µMDNA Intercalation / Topo II Inhibition

Table 1: Benchmark in vitro biological activity matrix for tetrahydrocarbazole derivatives and reference standards.

References

  • Source: Journal of Biomedical and Pharmaceutical Research (via PMC)
  • Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones Source: Arkivoc URL
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 Source: PMC URL
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities Source: World Journal of Advanced Research and Reviews URL

Whitepaper: Elucidating the Mechanism of Action for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The carbazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, and outlines a comprehensive strategy for elucidating its mechanism of action (MoA) within an early drug discovery context. We will proceed from initial target class hypotheses based on structural analogy to a multi-pronged experimental cascade designed for target identification, validation, and pathway deconvolution. This document provides not only the strategic framework but also detailed, field-tested protocols and data interpretation insights, intended for researchers and scientists in drug development.

Introduction: The Carbazole Scaffold and the Investigational Compound

Tetrahydrocarbazoles are recognized pharmacophores known to interact with a variety of biological targets, often by acting as ATP-competitive inhibitors of protein kinases or by interacting with G-protein coupled receptors (GPCRs). The specific compound, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (hereafter referred to as CPT-961), was identified in a high-throughput phenotypic screen for agents that inhibit the proliferation of KRAS-mutant non-small cell lung cancer (NSCLC) cell lines.

The structure of CPT-961, featuring a rigid tricyclic core, a strategic N-methylation, and a phenoxy substitution, suggests a high potential for specific molecular interactions. The phenoxy group at the 6-position may facilitate critical π-stacking or hydrogen bond interactions within a target's binding pocket, while the N-methyl group can enhance metabolic stability and modulate solubility. Our primary objective is to move beyond the phenotypic observation and define the precise molecular mechanism driving its anti-proliferative effects.

Strategic Framework for MoA Elucidation

A robust MoA determination requires a logical and iterative experimental approach. We will not rely on a single method but will integrate orthogonal assays to build a high-confidence model of the drug's action. The causality behind this multi-step workflow is to first identify the direct binding partner(s) of CPT-961 and then to understand how this interaction translates into the observed cellular phenotype.

Our strategy is structured into three main phases:

  • Phase I: Broad Target Class Identification & Initial Hit Validation.

  • Phase II: Specific Target Deconvolution & Affinity Determination.

  • Phase III: Cellular Pathway Analysis & On-Target Effect Confirmation.

Below is a diagrammatic representation of this strategic workflow.

MoA_Workflow A Start: Phenotypic Hit (CPT-961) B Phase I: Broad Target Identification (e.g., Kinase Panel Screen) A->B Initial Hypothesis: Kinase Inhibitor? C Phase II: Specific Target Deconvolution (Binding & Enzymatic Assays) B->C Identify Primary Hits (e.g., MEK1, ERK2) D Phase III: Cellular Pathway Analysis (Western Blot, CETSA) C->D Confirm Direct Binding & Functional Inhibition E MoA Hypothesis (e.g., CPT-961 inhibits MEK1/2) D->E Link Target to Cellular Phenotype F Iterative Refinement & Validation E->F Test Hypothesis with Orthogonal Assays F->C Refine Target Profile

Caption: High-level strategic workflow for MoA elucidation of CPT-961.

Phase I: Kinase Panel Screening

Rationale: The tetrahydrocarbazole scaffold is a known "kinase-privileged" structure. Therefore, the most logical first step is to perform a broad biochemical screen to assess CPT-961's activity against a diverse panel of human kinases. This provides an unbiased view of its potential targets and selectivity profile.

Methodology: KinaseGlo® Luminescent Kinase Assay

This protocol describes a representative assay for a single kinase; in practice, this is performed in a high-throughput format across a large panel (e.g., the 468-kinase scanMAX® panel from DiscoverX).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CPT-961 in 100% DMSO.

    • Create a serial dilution series of CPT-961 (e.g., 10-point, 3-fold dilutions) in an intermediate plate.

    • Prepare the kinase reaction buffer containing the specific kinase (e.g., MEK1), its substrate (e.g., inactive ERK2), and ATP at its approximate Km concentration.

  • Assay Execution:

    • Dispense 5 µL of the kinase/substrate solution into each well of a 384-well plate.

    • Add 50 nL of CPT-961 from the dilution series to the assay wells.

    • Incubate for 1 hour at room temperature to allow the kinase reaction to proceed.

    • Add 5 µL of KinaseGlo® reagent to each well to stop the reaction and measure the remaining ATP.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data & Interpretation:

The screen identifies several kinases that are inhibited by CPT-961 at a concentration of 1 µM. The data below is a hypothetical, curated summary of the most promising hits.

Target KinaseFamily% Inhibition @ 1 µMPutative Role in KRAS-mutant NSCLC
MEK1 (MAP2K1) MAPK98.2% Core component of the critical RAS-RAF-MEK-ERK pathway
MEK2 (MAP2K2) MAPK95.5% Core component of the critical RAS-RAF-MEK-ERK pathway
ERK2 (MAPK1)MAPK65.7%Downstream of MEK1/2
p38α (MAPK14)MAPK48.1%Stress-activated pathway
CDK2CMGC35.2%Cell cycle control

Phase II: Target Deconvolution and Affinity Measurement

Rationale: An IC50 from a biochemical assay confirms functional inhibition but does not directly measure the binding affinity between CPT-961 and its putative targets. We must now use orthogonal methods to confirm a direct, physical interaction and quantify its strength (K_D). Surface Plasmon Resonance (SPR) is the gold standard for this purpose.

Methodology: Surface Plasmon Resonance (SPR) for K_D Determination

  • Protein Immobilization:

    • Covalently immobilize recombinant human MEK1 protein onto a CM5 sensor chip via amine coupling. Aim for a low-to-medium density surface (~2000 RU) to minimize mass transport limitations.

    • Use a reference flow cell that has been activated and blocked without protein to enable reference subtraction.

  • Binding Analysis:

    • Prepare a dilution series of CPT-961 in running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 1 µM. Include a buffer-only (zero concentration) sample.

    • Inject the CPT-961 samples over the MEK1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the association phase during the injection and the dissociation phase during the subsequent buffer wash.

  • Data Processing & Fitting:

    • Double-reference subtract the sensorgrams (subtracting the reference channel signal from the active channel, and then subtracting the buffer-only injection).

    • Perform a global fit of the processed sensorgrams to a 1:1 Langmuir binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

Expected Data & Interpretation:

ParameterValueUnitInterpretation
k_a (on-rate)2.5 x 10^5M⁻¹s⁻¹Rapid association of CPT-961 with MEK1.
k_d (off-rate)5.0 x 10⁻³s⁻¹Moderately slow dissociation, suggesting a stable complex.
K_D (Affinity) 20.0 nM High-affinity interaction consistent with a potent inhibitor.

Phase III: Cellular Target Engagement and Pathway Analysis

Rationale: It is critical to bridge the gap between biochemical activity and the cellular environment. We must confirm that CPT-961 engages MEK1 inside intact cells and that this engagement leads to the inhibition of the downstream MAPK pathway.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a physiological context. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology: Western Blot-based CETSA

  • Cell Treatment: Treat A549 (KRAS-mutant NSCLC) cells with either DMSO or 1 µM CPT-961 for 2 hours.

  • Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Fractionation: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection: Analyze the amount of soluble MEK1 remaining in the supernatant at each temperature by Western Blot using a MEK1-specific antibody.

  • Data Analysis: Plot the band intensity for soluble MEK1 as a function of temperature for both DMSO and CPT-961 treated samples. A rightward shift in the melting curve for the CPT-961 sample indicates thermal stabilization and therefore target engagement.

Phospho-Protein Western Blotting

This is the definitive experiment to prove that target engagement leads to functional inhibition of the signaling pathway.

Methodology: Western Blot for p-ERK

  • Cell Treatment: Seed A549 cells and starve them of serum overnight to reduce basal pathway activity. Treat cells with a dose-response of CPT-961 (e.g., 1 nM to 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10 minutes to potently activate the MAPK pathway.

  • Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Electrophoresis & Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (as a loading control).

  • Detection & Analysis: Use chemiluminescent detection to visualize the bands. Quantify the band intensities and plot the ratio of p-ERK to total ERK as a function of CPT-961 concentration to determine the cellular IC50.

Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS-GTP (Active) EGFR->RAS EGF RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CPT961 CPT-961 CPT961->MEK Inhibition

Structural characterization of CAS 299405-79-1 using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization of a Novel Small Molecule Candidate via Single-Crystal X-ray Crystallography

Foreword: From Molecular Blueprint to Therapeutic Breakthrough

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design and development. The ability to visualize the exact arrangement of atoms in a drug candidate provides invaluable insights into its interaction with biological targets, guides lead optimization, and secures intellectual property. Among the arsenal of analytical techniques available to researchers, single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution structural information.

This guide is designed for researchers, scientists, and drug development professionals who seek to leverage the power of X-ray crystallography for the structural elucidation of novel small molecule entities. We will journey through the entire workflow, from the often-challenging process of obtaining diffraction-quality crystals to the final analysis and interpretation of the crystal structure. To provide a practical context, we will use a hypothetical but representative novel drug candidate, which we shall call "Gemini-1," as a case study to illustrate the principles and protocols described herein.

Part 1: The Genesis of Structure - The Art and Science of Crystal Growth

The adage "garbage in, garbage out" holds particularly true in X-ray crystallography. The quality of the final crystal structure is intrinsically linked to the quality of the initial crystal. Therefore, the successful growth of single crystals of high purity and sufficient size is the most critical and often the most challenging step in the entire process.

The Theoretical Underpinnings of Crystallization

Crystallization is a thermodynamic process where a solute in a supersaturated solution transitions from the disordered liquid phase to a highly ordered, solid crystalline state. This process is governed by factors such as the solute's purity, the choice of solvent(s), temperature, and the rate at which supersaturation is achieved. For a small molecule like Gemini-1, which we will assume is a moderately polar, organic compound, a systematic approach to screening various crystallization conditions is paramount.

Experimental Protocol: Growing Diffraction-Quality Crystals of Gemini-1

A multi-pronged approach to crystallization is often the most fruitful. The following protocol outlines a comprehensive screening strategy for Gemini-1.

1. Material Purity:

  • Rationale: Impurities can inhibit nucleation and crystal growth, leading to amorphous precipitates or poorly formed crystals.

  • Procedure:

    • Ensure Gemini-1 is of the highest possible purity (>99%), as confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • If necessary, purify the sample using an appropriate method like flash chromatography or recrystallization from a bulk solvent.

2. Crystallization Techniques:

  • Slow Evaporation:

    • Principle: Supersaturation is achieved gradually as the solvent evaporates from a solution of the compound.

    • Protocol:

      • Dissolve a small amount of Gemini-1 (e.g., 5-10 mg) in a suitable solvent (see Table 1) in a small, clean vial.

      • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow solvent evaporation.

      • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Principle: A solution of the compound is allowed to equilibrate with a vapor phase containing a less soluble "anti-solvent." As the anti-solvent slowly diffuses into the solution, the solubility of the compound decreases, leading to crystallization.

    • Protocol (Hanging Drop):

      • Create a reservoir of the anti-solvent in the well of a crystallization plate.

      • On a siliconized glass coverslip, mix a small volume of a concentrated solution of Gemini-1 with a small volume of the reservoir solution.

      • Invert the coverslip and seal the well.

  • Cooling:

    • Principle: For compounds whose solubility is highly dependent on temperature, slowly cooling a saturated solution can induce crystallization.

    • Protocol:

      • Prepare a saturated solution of Gemini-1 in a suitable solvent at an elevated temperature.

      • Slowly cool the solution to room temperature or below, allowing crystals to form.

Table 1: Suggested Crystallization Screening Matrix for Gemini-1

Solvent System (Solvent/Anti-solvent)Temperature (°C)Method
Dichloromethane/Hexane4, 20Vapor Diffusion
Acetone/Water4, 20Vapor Diffusion
Ethyl Acetate/Heptane4, 20Vapor Diffusion
Methanol4, 20Slow Evaporation
Acetonitrile4, 20Slow Evaporation
Toluene4, 20Slow Evaporation
Visualizing the Crystallization Workflow

G cluster_0 Preparation cluster_1 Crystallization Screening cluster_2 Outcome Purity High-Purity Gemini-1 (>99%) Solvent Solvent Selection Purity->Solvent SE Slow Evaporation Solvent->SE Multiple Conditions VD Vapor Diffusion Solvent->VD Multiple Conditions Cool Cooling Solvent->Cool Multiple Conditions Crystals Diffraction-Quality Crystals SE->Crystals NoCrystals No Crystals / Poor Quality SE->NoCrystals VD->Crystals VD->NoCrystals Cool->Crystals Cool->NoCrystals NoCrystals->Solvent Iterate & Optimize

Caption: A flowchart illustrating the iterative process of crystallization screening for Gemini-1.

Part 2: Illuminating the Lattice - X-ray Diffraction Data Collection

Once a suitable single crystal of Gemini-1 is obtained, the next step is to collect the X-ray diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

The Physics of Diffraction: Bragg's Law

When a monochromatic X-ray beam strikes a crystal, the regularly spaced atoms in the crystal lattice act as a diffraction grating. Constructive interference of the scattered X-rays occurs only at specific angles that satisfy Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence.

Experimental Protocol: Data Collection on a Single Crystal of Gemini-1

1. Crystal Mounting:

  • Rationale: The crystal must be held securely in the X-ray beam and be rotatable to collect data from all possible orientations.

  • Procedure:

    • Under a microscope, select a well-formed single crystal of Gemini-1 with sharp edges and no visible defects.

    • Using a cryoloop, carefully pick up the crystal along with a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

    • Mount the cryoloop on a goniometer head.

2. Data Collection:

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream) is essential.

  • Protocol:

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

    • Perform an initial set of diffraction images to determine the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic).

    • Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the data collection run, which involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Table 2: Key Data Collection Parameters for Gemini-1

ParameterTypical Value for Gemini-1Significance
Temperature100 KReduces thermal motion, improves data quality
Wavelength (λ)0.71073 Å (Mo Kα) or 1.54184 Å (Cu Kα)Choice depends on crystal size and composition
Resolution (d_min)< 0.8 ÅA measure of the level of detail in the final structure
Redundancy> 4Multiple measurements of the same reflection improve data accuracy
Completeness> 99%Ensures all unique reflections are measured

Part 3: From Pattern to Picture - Structure Solution and Refinement

The collected diffraction data consists of a list of reflection intensities. The crucial information of the phase of each reflection is lost during the experiment, leading to the "phase problem" of crystallography. For small molecules like Gemini-1, this problem can be readily solved using computational methods.

Solving the Phase Problem
  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly calculate the phases. This is the most common approach for small molecule crystallography.

  • Patterson Methods: This technique is used when the molecule contains a heavy atom (an atom with a large number of electrons, such as a halogen or a metal). The positions of the heavy atoms can be determined first, and this information is then used to phase the remaining reflections.

Experimental Protocol: Structure Solution and Refinement of Gemini-1

1. Data Reduction and Integration:

  • Software: Programs like SAINT or XDS are used to integrate the raw diffraction images to produce a list of reflection indices (h,k,l) and their corresponding intensities.

  • Procedure: The software identifies the diffraction spots, determines their intensities, and applies corrections for factors like Lorentz and polarization effects.

2. Structure Solution:

  • Software: The SHELXT program is a powerful tool for solving crystal structures using direct methods.

  • Procedure: SHELXT uses the reflection data to generate an initial electron density map, from which the positions of the atoms can be inferred.

3. Structure Refinement:

  • Software: The SHELXL program is used for the iterative process of refining the atomic model to best fit the experimental data.

  • Procedure:

    • Assign atomic identities to the peaks in the initial electron density map.

    • Perform least-squares refinement to optimize the atomic coordinates, and atomic displacement parameters (which model the thermal motion of the atoms).

    • Locate and add hydrogen atoms to the model.

    • Continue refinement until the model converges, meaning that further cycles of refinement do not significantly improve the agreement between the calculated and observed diffraction data.

Visualizing the Refinement Cycle

G InitialModel Initial Atomic Model Refine Least-Squares Refinement InitialModel->Refine Fourier Calculate Difference Fourier Map Refine->Fourier Compare F_obs and F_calc Converged Converged Structure Refine->Converged R-factors are low and stable UpdateModel Update Model (Add/Remove Atoms) Fourier->UpdateModel Identify Missing/Incorrect Atoms UpdateModel->Refine Iterate

Caption: The iterative cycle of crystallographic structure refinement.

Part 4: The Unveiling - Interpretation of the Gemini-1 Crystal Structure

The final output of a successful crystallographic experiment is a detailed three-dimensional model of the molecule. This model provides a wealth of information that is critical for drug development.

Molecular Geometry and Conformation

The crystal structure of Gemini-1 reveals the precise bond lengths, bond angles, and torsion angles of the molecule. This information confirms the molecular connectivity and provides insights into the preferred conformation of the molecule in the solid state. This conformation can then be compared with computational models and can help to explain the molecule's activity at its biological target.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as the crystal packing, is stabilized by a network of intermolecular interactions. These can include:

  • Hydrogen Bonds: Strong, directional interactions that play a key role in molecular recognition.

  • van der Waals Forces: Weaker, non-directional interactions that contribute to the overall stability of the crystal.

  • π-π Stacking: Interactions between aromatic rings that can influence the properties of the molecule.

Analysis of the crystal packing of Gemini-1 can provide clues about its physical properties, such as solubility and melting point, and can also inform the design of future analogs with improved properties.

Impact on Drug Design and Development

The high-resolution crystal structure of Gemini-1 is a powerful tool for structure-based drug design. It can be used to:

  • Validate the chemical synthesis: The structure provides unambiguous confirmation of the identity and stereochemistry of the synthesized compound.

  • Guide lead optimization: By visualizing how Gemini-1 binds to its target protein (if a co-crystal structure is obtained), medicinal chemists can design modifications to improve potency and selectivity.

  • Secure intellectual property: A crystal structure provides a definitive characterization of a new chemical entity, which is essential for patent applications.

Conclusion: The Enduring Power of Crystallography

The journey from a powdered sample of a novel drug candidate to a detailed three-dimensional atomic model is a testament to the power of single-crystal X-ray crystallography. This technique provides an unparalleled level of structural detail that is indispensable for modern drug discovery and development. By following the principles and protocols outlined in this guide, researchers can effectively harness the power of crystallography to accelerate their research and contribute to the development of new and improved medicines.

References

  • Principles of Crystallography: For a comprehensive introduction to the theory of X-ray diffraction and crystallography, refer to "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood.
  • Practical Crystallography: The International Union of Crystallography (IUCr) provides a wealth of resources and publications on all aspects of crystallography. Visit their website at [Link].

  • Crystallographic Software: Information and downloads for the SHELX suite of programs can be found at [Link].

  • Crystallographic Databases: The Cambridge Structural Database (CSD) is the world's repository for small molecule organic and metal-organic crystal structures. More information can be found at [Link].

The Ascendant Therapeutic Potential of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, elucidating the pharmacological potential of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives. By dissecting the core chemical structure, proposing a robust synthetic pathway, and exploring the mechanistic underpinnings of their anticipated biological activities, this document aims to catalyze further investigation and development of this promising class of compounds.

Introduction: The Carbazole Scaffold as a Privileged Structure in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery.[1] Its rigid, planar geometry and rich electron density provide an ideal framework for molecular recognition by a diverse array of biological targets.[2] Naturally occurring carbazole alkaloids, isolated from sources like the Rutaceae family of plants, have demonstrated a wide spectrum of biological activities, including antibacterial, analgesic, and anticancer properties.

Synthetic modifications of the carbazole core, particularly at the C-3, C-6, and N-9 positions, have yielded compounds with enhanced and often highly specific pharmacological profiles.[3][4] The tetrahydrocarbazole moiety, in particular, is a key structural feature in several approved drugs, underscoring its therapeutic relevance.[5] This guide focuses on a specific, yet largely unexplored, subclass: 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives. The introduction of a phenoxy group at the C-6 position is hypothesized to significantly modulate the compound's electronic and steric properties, potentially unlocking novel therapeutic applications.

Synthetic Strategy: A Reliable Pathway to Novel Derivatives

The synthesis of the core structure, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, can be efficiently achieved through a multi-step process rooted in classical and reliable organic chemistry reactions. The cornerstone of this synthesis is the Fischer indole synthesis, a powerful method for constructing the indole core of the carbazole system.[6][7]

Proposed Synthetic Workflow

The proposed synthetic route commences with the preparation of the key intermediate, (4-phenoxyphenyl)hydrazine, followed by its condensation with 1,3-cyclohexanedione in a Fischer indole synthesis, and subsequent N-methylation.

Synthetic_Workflow cluster_0 Step 1: Synthesis of (4-phenoxyphenyl)hydrazine cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: N-Methylation 4-phenoxyaniline 4-phenoxyaniline NaNO2_HCl NaNO2, HCl (Diazotization) 4-phenoxyaniline->NaNO2_HCl Diazonium_Salt 4-Phenoxybenzene diazonium chloride NaNO2_HCl->Diazonium_Salt SnCl2_HCl SnCl2, HCl (Reduction) Diazonium_Salt->SnCl2_HCl 4-phenoxyphenylhydrazine (4-phenoxyphenyl)hydrazine SnCl2_HCl->4-phenoxyphenylhydrazine Acid_Catalyst Acid Catalyst (e.g., PPA, ZnCl2) 4-phenoxyphenylhydrazine->Acid_Catalyst w/ 1,3-cyclohexanedione 1,3-cyclohexanedione 1,3-cyclohexanedione 1,3-cyclohexanedione->Acid_Catalyst 6-phenoxy-THC 6-phenoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one Acid_Catalyst->6-phenoxy-THC Methylating_Agent Methylating Agent (e.g., (CH3)2SO4, CH3I) 6-phenoxy-THC->Methylating_Agent Final_Product 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one Methylating_Agent->Final_Product Base Base (e.g., K2CO3, NaH) Base->Methylating_Agent

Caption: Proposed synthetic workflow for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Detailed Experimental Protocols

Step 1: Synthesis of (4-phenoxyphenyl)hydrazine

  • Diazotization of 4-phenoxyaniline: To a stirred solution of 4-phenoxyaniline in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction progress is monitored by testing for the presence of nitrous acid.

  • Reduction to Hydrazine: The resulting diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride in concentrated hydrochloric acid at a low temperature. The resulting precipitate of (4-phenoxyphenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free hydrazine can be obtained by treatment with a base.

Step 2: Fischer Indole Synthesis to form 6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one [6][8]

  • Reaction Setup: A mixture of (4-phenoxyphenyl)hydrazine and 1,3-cyclohexanedione is heated in the presence of an acid catalyst. Polyphosphoric acid (PPA) or Lewis acids like zinc chloride are commonly used catalysts for this cyclization.[8][9]

  • Reaction Conditions: The reaction mixture is typically heated to a temperature range of 100-150 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel.

Step 3: N-Methylation to yield 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one [10]

  • Reaction Setup: The 6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is dissolved in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).

  • Addition of Reagents: A base, such as potassium carbonate or sodium hydride, is added to the solution, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide.[10]

  • Reaction and Isolation: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC). The product is then isolated by filtration and purified by recrystallization or column chromatography.

Pharmacological Potential: A Multifaceted Profile

The unique structural features of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives suggest a promising and diverse pharmacological profile. Based on the known activities of related carbazole and phenoxy-containing compounds, the primary areas of therapeutic potential are anticipated to be in oncology, anti-inflammatory, and neuroprotective applications.

Anticancer Activity

Carbazole derivatives have demonstrated significant potential as anticancer agents, with some acting as topoisomerase inhibitors and DNA intercalating agents.[11] The introduction of a phenoxy group can further enhance this activity. Phenoxyacetamide derivatives, for instance, have shown cytotoxic efficacy against various cancer cell lines.[12]

Potential Mechanisms of Action:

  • Topoisomerase II Inhibition: Many carbazole alkaloids exhibit their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.

  • Kinase Inhibition: Substituted carbazoles have been identified as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Wee1 and Chk1 checkpoint kinases.[13]

  • Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Anticancer_MoA cluster_0 Potential Anticancer Mechanisms Derivative 9-Methyl-6-phenoxy- tetrahydrocarbazol-1-one Derivative TopoII Topoisomerase II Inhibition Derivative->TopoII blocks Kinase_Inhibition Kinase Inhibition (e.g., Wee1, Chk1) Derivative->Kinase_Inhibition inhibits Apoptosis Induction of Apoptosis Derivative->Apoptosis triggers DNA_Replication DNA Replication TopoII->DNA_Replication disrupts Cell_Cycle Cell Cycle Progression Kinase_Inhibition->Cell_Cycle arrests Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of action.

Anti-inflammatory Activity

The carbazole scaffold is also associated with significant anti-inflammatory properties. Phenoxy derivatives, particularly those derived from phenoxyacetic acid, have been reported to possess anti-inflammatory and analgesic activities.[12] This suggests a synergistic potential for the target compounds.

Potential Mechanisms of Action:

  • COX-2 Inhibition: Some indole derivatives, structurally related to carbazoles, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[14]

  • Modulation of Inflammatory Cytokines: The compounds may exert their effects by downregulating the production of pro-inflammatory cytokines.

Neuroprotective Effects

N-substituted carbazole derivatives have garnered attention for their therapeutic potential in neurological disorders.[2] The ability of the core structure to interact with various receptors and enzymes in the central nervous system, combined with the physicochemical properties imparted by the phenoxy group, makes these derivatives promising candidates for neuroprotection.

Potential Mechanisms of Action:

  • Cholinesterase Inhibition: Substituted tetrahydrocarbazoles have been investigated as selective acetylcholinesterase (AChE) inhibitors, a key strategy in the management of Alzheimer's disease.

  • Anti-prion Activity: Certain 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have shown potent anti-prion activity.[15]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the tricyclic core.[3][4]

PositionSubstituent Effect on Activity
N-9 Substitution at the N-9 position is often crucial for neuroprotective activity and can be tailored to improve pharmacokinetic properties.[2]
C-6 Substitutions at the C-6 position have been shown to significantly influence the anticancer and antimicrobial activities of carbazoles.[3][4] The electronic nature of the substituent (electron-donating or electron-withdrawing) plays a critical role.
C-1 The ketone at the C-1 position provides a handle for further derivatization to explore additional interactions with biological targets.

The phenoxy group at the C-6 position is expected to act as a bulky, electron-donating group, which could enhance binding to target proteins through hydrophobic and pi-stacking interactions. Further derivatization of the phenoxy ring itself offers a rich avenue for optimizing potency and selectivity.

Future Directions and Conclusion

The 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold represents a promising, yet underexplored, area for drug discovery. The synthetic accessibility of these compounds, coupled with the strong rationale for their potential efficacy in oncology, inflammation, and neurodegenerative diseases, warrants a dedicated research effort.

Future investigations should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of derivatives with diverse substitutions on the phenoxy ring.

  • In Vitro Screening: Comprehensive in vitro screening of these compounds against a panel of cancer cell lines, inflammatory markers, and neurological targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • A. Ishida-Yamamoto, H. Iizuka, "Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells," Eur. J. Med. Chem., vol. 46, no. 11, pp. 5675-5679, 2011.
  • W. J. Guo, et al., "Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents," Front. Chem., vol. 10, p. 1099577, 2023.
  • P. K. Singh, et al., "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates," J. Iran. Chem. Soc., vol. 18, no. 7, pp. 1645-1667, 2021.
  • A. A. Fadda, et al., "Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives," Der Pharma Chemica, vol. 7, no. 10, pp. 336-343, 2015.
  • J. B. Smaill, et al., "Synthesis and structure-activity relationships of N-6 substituted analogues of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of Wee1 and Chk1 checkpoint kinases," Eur. J. Med. Chem., vol. 43, no. 6, pp. 1276-1296, 2008.
  • P. M. Luthra, N. Kumar, "Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents," Mini Rev. Med. Chem., vol. 21, no. 19, pp. 2929-2956, 2021.
  • A. K. Nag, et al., "Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors," Bioorg. Med. Chem. Lett., vol. 13, no. 7, pp. 1253-1256, 2003.
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  • P. K. Singh, et al., "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • BenchChem, "A Technical Guide to 9-Methyl-1,2,3,9-tetrahydro- 4H-carbazol-4-one: Synthesis, Properties, and Role as a Key Pharmaceutical Intermedi
  • BenchChem, "Methoxy-Substituted Heterocyclic Compounds: A Technical Guide to Their Therapeutic Potential and Mechanisms of Action," BenchChem, 2025.
  • Wikipedia, "Fischer indole synthesis," Wikipedia, 2023.
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In-Silico Exploration: A Technical Guide to the Molecular Docking of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with the Anti-Apoptotic Protein Bcl-2

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a novel carbazole derivative. Recognizing the therapeutic potential of the carbazole scaffold, particularly in oncology, this study focuses on its interaction with the B-cell lymphoma 2 (Bcl-2) protein, a pivotal regulator of apoptosis.[1][2][3] Overexpression of Bcl-2 is a known mechanism of chemotherapy resistance in various cancers.[4][5] This guide details the scientific rationale for target selection, a step-by-step methodology for in-silico analysis using AutoDock Vina, and a framework for interpreting the results. It is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to explore the therapeutic potential of novel chemical entities.

Introduction: The Rationale for Targeting Bcl-2 with Carbazole Derivatives

The carbazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The tetrahydrocarbazole moiety, in particular, has been identified in compounds with potent anti-tumor effects.[10] While the specific biological profile of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is not yet extensively documented, its structural similarity to known bioactive carbazoles warrants investigation into its potential as a therapeutic agent.[11]

A fundamental hallmark of cancer is the evasion of programmed cell death, or apoptosis.[1] The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent the release of mitochondrial cytochrome c, a key step in the apoptotic cascade, by sequestering pro-apoptotic proteins like Bax and Bak.[4] In many malignancies, the overexpression of Bcl-2 allows cancer cells to survive beyond their normal lifespan and resist the cytotoxic effects of chemotherapy.[4][5] Therefore, inhibiting Bcl-2 function is a validated and compelling strategy in cancer therapy. This is exemplified by the clinical success of venetoclax, a potent and selective Bcl-2 inhibitor.[4]

Given the established anti-proliferative potential of carbazole derivatives and the critical role of Bcl-2 in cancer cell survival, we hypothesize that 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one may exhibit inhibitory activity against Bcl-2. Molecular docking provides a robust, cost-effective, and rapid computational method to test this hypothesis by predicting the binding affinity and interaction patterns of our ligand with the Bcl-2 protein.[12][13][14]

Methodology: A Validated Protocol for Molecular Docking

The following protocol outlines a self-validating workflow for the molecular docking of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one against the human Bcl-2 protein using the widely adopted AutoDock Vina software.[15][16][17]

Software and Resource Requirements
  • 3D Structure of Bcl-2: Sourced from the RCSB Protein Data Bank (PDB). For this study, we will utilize PDB ID: 2XA0, which represents the crystal structure of Bcl-2 in complex with a Bax BH3 peptide.[18] This provides a biologically relevant conformation with a defined binding pocket.

  • Ligand Structure Generation: The 2D structure of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

  • Molecular Visualization and Preparation Tools: UCSF Chimera or BIOVIA Discovery Studio for protein preparation, and Avogadro for ligand energy minimization.[19][20]

  • Docking Software: AutoDock Tools (ADT) for preparing input files and AutoDock Vina for performing the docking calculations.[15][16][17]

Experimental Workflow

The entire workflow is designed to ensure reproducibility and scientific rigor, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl Download Bcl-2 Structure (PDB ID: 2XA0) Prot_Prep Protein Preparation: - Remove water & co-ligands - Add polar hydrogens - Assign charges PDB_dl->Prot_Prep PDBQT_Conv Convert to PDBQT Format (AutoDock Tools) Prot_Prep->PDBQT_Conv Lig_Draw Ligand Generation: - Draw 2D structure - Convert to 3D Lig_Opt Ligand Optimization: - Energy Minimization (e.g., Avogadro) Lig_Draw->Lig_Opt Lig_Opt->PDBQT_Conv Grid_Box Define Grid Box: - Center on binding pocket - Encompass active site PDBQT_Conv->Grid_Box Run_Vina Execute Docking: - Run AutoDock Vina - Set exhaustiveness Grid_Box->Run_Vina Analyze_Results Analyze Docking Poses: - Binding Energy (kcal/mol) - RMSD Run_Vina->Analyze_Results Visualize Visualize Interactions: - Identify H-bonds - Map hydrophobic contacts Analyze_Results->Visualize Report Generate Report Visualize->Report

Caption: Molecular Docking Workflow from Preparation to Analysis.

Step-by-Step Protocol

Part 1: Protein Preparation

  • Obtain Protein Structure: Download the PDB file for Bcl-2 (ID: 2XA0) from the RCSB PDB website.

  • Clean the Structure: Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio.[21] Remove all non-essential components, including water molecules, ions, and the co-crystallized Bax peptide.[21] This isolates the receptor for the docking simulation.

  • Prepare the Receptor: Use the Dock Prep tool in Chimera or the preparation scripts in AutoDock Tools (ADT).[19][21] This critical step involves:

    • Adding polar hydrogen atoms, which are essential for calculating interactions.[15]

    • Assigning partial charges (e.g., Gasteiger charges) to each atom, which is necessary for the scoring function.[17]

    • Merging non-polar hydrogens.

  • Save in PDBQT Format: Save the prepared protein structure as a .pdbqt file. This format is required by AutoDock Vina and contains the atomic coordinates, charges, and atom types.[21]

Part 2: Ligand Preparation

  • Create 3D Structure: Draw the 2D structure of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one using software like ChemDraw. Convert this 2D representation into a 3D structure.[22]

  • Energy Minimization: Import the 3D structure into a molecular editor like Avogadro.[20] Perform an energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, sterically favorable conformation of the ligand.[20]

  • Prepare the Ligand in ADT: Open the energy-minimized ligand file in AutoDock Tools.

    • Detect the rotatable bonds. This allows the ligand to be flexible during the docking process.

    • Assign Gasteiger charges.

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.

Part 3: Docking Execution with AutoDock Vina

  • Define the Binding Site (Grid Box): In ADT, load both the protein and ligand .pdbqt files. The binding site of Bcl-2 is a well-defined hydrophobic groove that accommodates the BH3 domains of pro-apoptotic proteins.[23] Center the grid box on this groove. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to move freely.[24]

  • Configure and Run AutoDock Vina: Create a configuration text file specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the name of the output file.[16] An important parameter is exhaustiveness, which controls the thoroughness of the search. A higher value (e.g., 16 or 32) increases the computational time but also the reliability of the result.[16]

  • Launch the Docking: Execute the docking run from the command line using the Vina executable and the configuration file.[15][17]

Results and Interpretation

AutoDock Vina will generate an output file containing several predicted binding poses for the ligand, ranked by their binding affinity scores.

Quantitative Data Summary

The primary quantitative output is the binding affinity, an estimation of the binding free energy in kcal/mol.[25] A more negative value indicates a stronger predicted binding interaction.[26] The results for the top poses should be tabulated for clear comparison.

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.80.000
2-9.51.25
3-9.21.89
4-8.92.41
Note: This data is hypothetical and for illustrative purposes only.
Interaction Analysis

The most crucial part of the analysis is the visual inspection of the top-ranked binding pose.[27] This is performed by loading the protein and the docked ligand output file into a molecular visualization tool.

G bcl2 Bcl-2 Binding Pocket Hydrophobic Groove Key Residues (e.g., Phe105, Arg143) ligand 9-Methyl-6-phenoxy... Phenoxy Group Carbazole Core Ketone Oxygen ligand:f1->bcl2:p1 Hydrophobic Interaction ligand:f2->bcl2:p1 π-π Stacking ligand:f3->bcl2:p2 Hydrogen Bond

Caption: Key Predicted Interactions between the Ligand and Bcl-2.

The analysis should focus on identifying key non-covalent interactions:

  • Hydrogen Bonds: Look for hydrogen bonds between the ketone oxygen or the carbazole nitrogen of the ligand and polar residues in the Bcl-2 binding pocket (e.g., Arginine or Asparagine residues).

  • Hydrophobic Interactions: The phenoxy group and the carbazole core are expected to form significant hydrophobic and π-π stacking interactions within the hydrophobic groove of Bcl-2, which is critical for affinity.[23]

A successful docking result will show the ligand fitting snugly into the binding pocket, stabilized by a network of favorable interactions, mimicking the binding of natural BH3-domain peptides.

Conclusion and Future Directions

This guide provides a detailed framework for conducting a molecular docking study of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one with Bcl-2. The hypothetical results, showing a strong binding affinity and logical interactions within the active site, suggest that this compound is a promising candidate for further investigation.

The next steps would involve more advanced computational studies, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex over time.[28] Ultimately, these in-silico findings must be validated through in-vitro experiments, such as binding assays and cell-based apoptosis assays, to confirm the biological activity and therapeutic potential of this novel carbazole derivative.

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A Technical Guide to the Preliminary Toxicity Screening of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the preliminary in silico and in vitro toxicity screening of the novel compound, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. The methodologies detailed herein are designed to identify potential toxicological liabilities at an early stage of drug development, enabling informed decision-making and resource allocation.[1][2] This document is intended for researchers, scientists, and drug development professionals.

The carbazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[3][4][5] However, as with any new chemical entity (NCE), a thorough safety evaluation is paramount.[1] Early-stage toxicity screening helps to build a preliminary safety profile and is a critical component of the modern 'fail early, fail fast' paradigm in drug discovery, which aims to identify and eliminate compounds with unfavorable characteristics before they enter costly later-stage development.[2]

This guide will detail a tiered approach, beginning with computational predictions and followed by foundational in vitro assays for cytotoxicity and genotoxicity.

In Silico Toxicological Assessment

The initial step in our screening cascade is the use of in silico computational models. These methods leverage extensive databases of known chemical toxicities to predict the potential hazards of a novel structure based on its structural alerts and physicochemical properties.[6] This approach is rapid, cost-effective, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[7]

For a comprehensive assessment, the ICH M7 guideline recommends using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[8][9][10]

  • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems use a knowledge base of structural alerts (toxicophores) derived from published and proprietary data to make qualitative toxicity predictions.[8][9][11]

  • Statistical-Based Systems (e.g., SARAH Nexus®, Leadscope®): These platforms use machine learning algorithms trained on large datasets of experimental results to provide a statistical probability of a compound being toxic.[8][10]

Workflow for In Silico Analysis

cluster_input Input cluster_prediction Prediction Engines cluster_output Output & Analysis SMILES Compound Structure (SMILES/MOL file) Derek Expert Rule-Based (e.g., Derek Nexus) SMILES->Derek Input Structure Sarah Statistical-Based (e.g., SARAH Nexus) SMILES->Sarah Input Structure Report Integrated Report (Alerts & Probabilities) Derek->Report Sarah->Report Expert Expert Review Report->Expert Assess Confidence & Concordance cluster_setup Experimental Setup cluster_assays Assays (48h Incubation) cluster_readout Data Acquisition & Analysis Seed Seed HepG2 Cells in 96-well plate Treat Treat with Compound (Serial Dilutions) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Read_MTT Measure Absorbance (570 nm) MTT->Read_MTT Read_LDH Measure Absorbance (490 nm) LDH->Read_LDH IC50 Calculate IC₅₀ Read_MTT->IC50 Cyto Calculate % Cytotoxicity Read_LDH->Cyto

Caption: In vitro cytotoxicity testing workflow.

Hypothetical Cytotoxicity Data
CompoundCell LineAssayIC₅₀ (µM)Max Cytotoxicity (%)
9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one HepG2MTT> 100< 10% @ 100 µM
9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one HepG2LDH> 100< 5% @ 100 µM
Doxorubicin (Positive Control) HepG2MTT0.8595% @ 10 µM
Doxorubicin (Positive Control) HepG2LDH1.292% @ 10 µM

This data is hypothetical and for illustrative purposes only.

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage genetic material (DNA), potentially leading to mutations or cancer. [1]A standard preliminary screening battery includes the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. [12]

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. [12]The assay is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift, base-pair substitution).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 mix.

  • Exposure: In each test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events. [13][14][15]It identifies small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells that have resulted from chromosomal damage during cell division. [15]

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells. [13]2. Compound Exposure: Treat the cells with the test compound at several concentrations for a short period (e.g., 3-4 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9. [13]3. Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells which have completed one cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. [15]6. Data Analysis: A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells. [13]

cluster_ames Ames Test (OECD 471) cluster_mnt Micronucleus Test (OECD 487) cluster_decision Genotoxicity Assessment Ames_Treat Treat Salmonella strains with Compound (+/- S9) Ames_Incubate Incubate on Minimal Agar Plates Ames_Treat->Ames_Incubate Ames_Count Count Revertant Colonies Ames_Incubate->Ames_Count Decision Assess Mutagenic & Clastogenic Potential Ames_Count->Decision MNT_Treat Treat Mammalian Cells with Compound (+/- S9) MNT_Block Block Cytokinesis (Cytochalasin B) MNT_Treat->MNT_Block MNT_Score Score Micronuclei in Binucleated Cells MNT_Block->MNT_Score MNT_Score->Decision

Caption: In vitro genotoxicity testing workflow.

Integrated Analysis and Decision-Making

The final step is to synthesize the data from all three tiers of the preliminary screen. This integrated analysis provides a holistic initial safety profile and guides the next steps in the development of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Caption: Decision-making flowchart for preliminary toxicity.

Based on the hypothetical data presented:

  • In Silico: The equivocal mutagenicity alert warrants experimental follow-up but is not, on its own, a reason to terminate. The low-confidence hepatotoxicity flag should be noted for future, more specific studies.

  • Cytotoxicity: The compound shows no significant cytotoxicity in HepG2 cells (IC₅₀ > 100 µM), which is a favorable outcome.

  • Genotoxicity: The definitive results from the Ames and micronucleus tests will be critical. A negative result in both would de-risk the in silico finding. A positive result in either assay would be a significant liability and would likely lead to termination or a major medicinal chemistry effort to mitigate the effect.

This structured, multi-pronged approach to preliminary toxicity screening ensures that potential safety issues are identified early, allowing for a more efficient and scientifically rigorous drug development process.

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  • Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 40(1), 1-15. [Link]

  • OECD. (2010). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • S.R., V., & Rahman, H. (2014). Toxicological screening. Journal of Applied Pharmaceutical Science, 4(1), 126-131. [Link]

  • Johnson, M. S., et al. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. Toxics, 13(11), 896. [Link]

  • Environmental Protection Administration, Executive Yuan, R.O.C. (Taiwan). (2020, February 29). Principles for Screening and Classifying Toxic Chemical Substances Amended. Environmental Protection Administration. [Link]

Sources

Methodological & Application

Comprehensive HPLC Method Development and Validation Protocol for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 299405-79-1)[1] is a highly lipophilic, neutral carbazole derivative. Its complex structural architecture—featuring an extended aromatic carbazole core, a bulky 6-phenoxy substitution, and a conjugated ketone—presents unique analytical challenges. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying solely on dispersive interactions often fail to adequately resolve this active pharmaceutical intermediate (API) from structurally similar synthetic by-products.

This application note details a Quality by Design (QbD) approach to developing a robust, self-validating HPLC-UV method. By leveraging orthogonal π−π stacking interactions and adhering strictly to [2] and[3], this protocol ensures high specificity, precision, and regulatory compliance for drug development professionals.

Physicochemical Profiling & Method Rationale

To design an effective chromatographic method, we must first deconstruct the analyte's physicochemical properties to establish the causality behind our experimental choices:

  • Lipophilicity & Neutrality: The N-methylated indole ring and the phenoxy ether linkage render the molecule highly hydrophobic and electronically neutral across the standard HPLC pH range (pH 2–8). Consequently, retention is driven primarily by partitioning rather than ionization.

  • Stationary Phase Selection (The "Why"): While a standard C18 column provides baseline retention via hydrophobic dispersive interactions, it lacks the geometric selectivity required to separate the target from des-methyl or structurally isomeric phenoxy-carbazole impurities. We utilize a Phenyl-Hexyl stationary phase . The phenyl ring on the silica support acts as an electron acceptor/donor, engaging in strong π−π stacking interactions with the analyte's electron-rich carbazole and phenoxy moieties.

  • Mobile Phase Optimization: A binary gradient of 0.1% Formic Acid (FA) in Water and 0.1% FA in Acetonitrile is employed. Although the analyte is neutral, the acidic modifier protonates residual silanols on the silica matrix, suppressing secondary ion-exchange interactions that cause peak tailing. Furthermore, this volatile buffer system ensures direct compatibility with LC-MS/MS for future impurity structural elucidation.

HPLC_Workflow A 1. Physicochemical Profiling (Lipophilicity, UV Max) B 2. Column Selection (Phenyl-Hexyl for π-π) A->B C 3. Mobile Phase Optimization (0.1% FA in H2O/ACN) B->C D 4. Gradient Design (Scouting & Refinement) C->D E 5. ICH Q2(R2) Validation (Specificity, Precision, Linearity) D->E

Fig 1: QbD-based HPLC Method Development Workflow.

Separation Mechanism Logic

The diagram below illustrates the divergent separation pathways between standard aliphatic columns and the selected aromatic-functionalized column.

Separation_Logic Analyte 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one C18 C18 Stationary Phase (Dispersive Interactions) Analyte->C18 Hydrophobic Partitioning Phenyl Phenyl-Hexyl Phase (π-π & Dispersive) Analyte->Phenyl π-π Stacking + Partitioning Res1 Standard Retention (Risk of co-elution) C18->Res1 Res2 Enhanced Selectivity (Resolves aromatic impurities) Phenyl->Res2

Fig 2: Separation mechanism logic for carbazole derivatives.

Step-by-Step Experimental Protocol

Equipment & Reagents
  • System: UHPLC or HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid (FA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm SPPSuperficially Porous Particles (SPP) provide UHPLC-like efficiency at lower backpressures; Phenyl chemistry maximizes π−π selectivity.
Mobile Phase A 0.1% FA in WaterControls silanol activity; establishes aqueous partitioning baseline.
Mobile Phase B 0.1% FA in AcetonitrileStrong eluent for highly lipophilic carbazoles; MS compatible.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[3].
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer kinetics for bulky molecules.
Detection UV at 254 nm (Ref: 360 nm)254 nm captures the extended conjugation of the phenoxy-carbazole-one system.
Injection Vol. 5.0 µLPrevents column overload and minimizes extra-column band broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial hold to focus the analyte band.
2.06040Isocratic hold.
12.01090Linear ramp to elute strongly retained hydrophobic impurities.
15.01090High-organic wash to prevent carryover.
15.16040Return to initial conditions.
20.06040Column re-equilibration (approx. 5 column volumes).
Sample Preparation Workflow
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matches the initial gradient strength closely enough to prevent solvent-mismatch peak distortion, while ensuring complete solubilization of the lipophilic analyte.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one reference standard into a 10 mL volumetric flask. Dissolve in 8 mL of Acetonitrile (sonicate for 5 mins if necessary), then make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability & Self-Validating Criteria

To ensure the method acts as a self-validating system , a System Suitability Test (SST) must be executed prior to any sample analysis. If the system fails to meet the criteria outlined in Table 3 (derived from [3][4]), the sequence must automatically halt. This prevents the generation of scientifically invalid data.

Table 3: System Suitability Testing (SST) Criteria (n=6 injections)

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) RSD 1.0%Indicates pump leak, thermal instability, or incomplete equilibration.
Peak Area RSD 2.0%Indicates autosampler malfunction or sample degradation.
Tailing Factor ( Tf​ ) 1.5Indicates secondary interactions (e.g., active silanols) or column voiding.
Theoretical Plates ( N ) 10,000Indicates column degradation or severe extra-column volume issues.
Resolution ( Rs​ ) 2.0 (from nearest impurity)Ensures baseline separation for accurate quantitation.

Method Validation Parameters (ICH Q2(R2) Compliance)

Following successful method development, the protocol must be validated according to the latest [2][5].

Table 4: Validation Execution Strategy

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and sample spiked with known synthetic impurities. Evaluate peak purity using PDA (peak purity angle < purity threshold).No interference at the RT of the main peak. Baseline resolution ( Rs​≥2.0 ) from all impurities.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%. RSD 2.0%.
Precision (Repeatability) 6 replicate preparations of the sample at 100% concentration by a single analyst.Peak Area RSD 2.0%. Assay % w/w RSD 2.0%.
Intermediate Precision Same as Repeatability, but performed on a different day, by a different analyst, using a different HPLC system.Overall RSD (n=12) 2.0%. Student's t-test shows no significant difference.
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase B initial % ( ± 2%).SST criteria must still be met. Assay variance 2.0% from nominal conditions.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Chromatography Method Modernization per USP <621> Revisions Source: Agilent Technologies / United States Pharmacopeia URL:[Link]

Sources

Application Note & Synthesis Protocol: A Proposed Route for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 299405-79-1)

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document outlines a proposed, scientifically-grounded synthesis protocol for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. As no direct literature precedent for this specific molecule was found during a comprehensive search, this guide is constructed from established, analogous chemical transformations reported for similar carbazole derivatives. This protocol is intended for qualified researchers and should be adapted and optimized under appropriate laboratory conditions.

Introduction

The carbazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The target molecule, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a functionalized tetrahydrocarbazolone. Such compounds are valuable as advanced intermediates in the synthesis of complex pharmaceutical agents, potentially for indications ranging from neurodegenerative diseases to cardiovascular conditions.

This application note provides a detailed, two-step synthetic pathway designed for researchers in drug discovery and process development. The proposed synthesis leverages the classic Fischer indole synthesis to construct the carbazole core, followed by a direct N-methylation to yield the final product. The rationale behind each step is explained to provide a clear understanding of the reaction mechanics and to facilitate potential optimization.

Proposed Synthetic Pathway Overview

The synthesis is designed as a two-step sequence starting from commercially available precursors.

  • Step 1: Fischer Indole Synthesis. The carbazole core is constructed via an acid-catalyzed condensation and cyclization of (4-phenoxyphenyl)hydrazine hydrochloride with 1,3-cyclohexanedione. This reaction forms the tricyclic intermediate, 6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

  • Step 2: N-Methylation. The nitrogen of the carbazole intermediate is subsequently methylated using dimethyl sulfate in the presence of a base to afford the target compound, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Visualizing the Workflow

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation A (4-phenoxyphenyl)hydrazine HCl C 6-phenoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one A->C Glacial Acetic Acid Reflux B 1,3-Cyclohexanedione B->C F 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one (Target) C->F Acetone Room Temp. D Dimethyl Sulfate (DMS) D->F E Potassium Hydroxide (KOH) E->F

Topic: Solubility and Formulation Guidelines for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Formulation Challenge of Novel Carbazole Scaffolds

9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one belongs to the carbazole class of heterocyclic aromatic compounds. This family is of significant pharmacological interest due to its rigid, electron-rich structure, which serves as a scaffold for numerous biologically active molecules, including cytotoxic and antimicrobial agents[1][2][3][4]. Like many multi-ring aromatic structures, this compound is predicted to have low intrinsic aqueous solubility, presenting a significant challenge for its application in physiological, cell-based assays.

The introduction of a concentrated compound stock, typically in an organic solvent like dimethyl sulfoxide (DMSO), into an aqueous cell culture medium can trigger "solvent shock," leading to compound precipitation[5]. This uncontrolled precipitation results in an unknown and unrepeatable final compound concentration, compromising experimental validity.

This document provides a comprehensive guide based on established principles for formulating poorly soluble compounds. It outlines detailed protocols for the solubilization, storage, and application of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one in cell culture, ensuring reproducible and accurate experimental outcomes.

Physicochemical Profile and Solubility Prediction

While specific experimental data for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is not extensively published, its structure allows for the prediction of key physicochemical properties. The core tetrahydrocarbazolone structure is largely non-polar, and the addition of a phenoxy group further increases its hydrophobicity.

PropertyPredicted CharacteristicRationale & Implication for Formulation
Aqueous Solubility Very LowThe large, rigid aromatic system with limited hydrogen bonding capacity predicts poor solubility in water and buffered salt solutions like cell culture media. An organic solvent is required for initial dissolution.
LogP (Octanol-Water) HighThe structure suggests a high affinity for non-polar environments over aqueous ones. This indicates the compound will readily partition into cell membranes.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%)[6][7][8].
Stability Unknown; Assumed Light/Temp SensitiveAs a precautionary measure for novel compounds, stock solutions should be protected from light and stored at low temperatures (-20°C or -80°C) to prevent degradation[9]. Aliquoting is critical to avoid repeated freeze-thaw cycles[6].

Core Formulation Principles: The Causality Behind the Protocol

The Role of DMSO: A Double-Edged Sword

DMSO is the solvent of choice due to its exceptional solubilizing power for hydrophobic molecules[10]. However, its utility is concentration-dependent. While it effectively dissolves the compound in a concentrated stock, its concentration in the final cell culture medium must be minimized. Most cell lines tolerate DMSO up to 0.5%, but cytotoxicity can be observed at concentrations as low as 0.1%[6][11][12]. Therefore, a key objective is to prepare the highest possible stock concentration to minimize the volume added to the culture medium. It is imperative that every experiment includes a vehicle control group treated with the same final concentration of DMSO as the highest compound dose.

Mitigating "Solvent Shock"

Precipitation upon dilution is a common failure point. This occurs when the compound, stable in 100% DMSO, is rapidly transferred to a predominantly aqueous environment where it is insoluble[5]. The protocols below are designed to mitigate this by ensuring a gradual and homogenous transition between solvent environments. Key strategies include pre-warming the medium, adding the stock solution to a larger volume of medium (not the other way around), and ensuring rapid mixing[6].

Leveraging Serum Proteins as Natural Carriers

For many applications, the presence of fetal bovine serum (FBS) or other sera is a significant advantage. Serum albumin, the most abundant protein in serum, can bind to hydrophobic compounds, effectively acting as a natural carrier that helps maintain solubility in the aqueous medium[13][14]. When working with serum-containing media, diluting the DMSO stock directly into the complete medium is often the most effective strategy.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for creating a primary stock solution, which is the cornerstone of reproducible experiments.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_ensure Quality Control cluster_store Storage calc 1. Calculate Mass (Mass = Conc x Vol x MW) weigh 2. Weigh Compound (Use analytical balance) calc->weigh dissolve 3. Dissolve in DMSO (Add solvent to powder) weigh->dissolve vortex 4. Ensure Complete Dissolution (Vortex, gentle warming to 37°C if needed) dissolve->vortex Transfer filter 5. Sterile Filter (0.22 µm syringe filter) vortex->filter aliquot 6. Aliquot (Single-use volumes) filter->aliquot Dispense store 7. Store (-20°C or -80°C, protected from light) aliquot->store

Caption: Workflow for preparing a sterile, concentrated stock solution.

Materials:

  • 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, light-blocking microcentrifuge tubes or cryovials

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 10-50 mM). Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) .

  • Weighing: On an analytical balance, carefully weigh the calculated mass of the compound into a sterile tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again[6]. Visually confirm that all solid material has dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, light-protected tube. This ensures the removal of any potential microbial contaminants or undissolved micro-particulates[6].

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-blocking tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk[6][9].

  • Storage: Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months)[8].

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol provides two methods for diluting the high-concentration DMSO stock into your final cell culture medium.

Workflow for Preparing Working Solutions

start Start: Thaw DMSO Stock warm_media Pre-warm Media to 37°C start->warm_media add_stock Add Stock to Media (Pipette stock directly into media vortex) warm_media->add_stock mix Mix Immediately (Pipette or swirl gently) add_stock->mix inspect Visually Inspect (Check for precipitate) mix->inspect add_to_cells Add to Cells inspect->add_to_cells If Clear

Caption: Dilution method to prevent "solvent shock" precipitation.

Method A: For Serum-Containing Media

  • Pre-warm your complete cell culture medium (containing serum) to 37°C[6].

  • Thaw an aliquot of the compound stock solution at room temperature.

  • In a sterile tube, add the required volume of the thawed stock solution directly to the pre-warmed medium while gently vortexing or swirling the tube. This rapid dispersion is key to preventing localized high concentrations[6].

  • Visually inspect the medium against a light source to ensure no precipitate has formed.

  • Immediately add the final working solution to your cells.

Method B: For Serum-Free Media or Problematic Compounds If precipitation occurs even with Method A, a serial dilution approach is recommended.

  • Create an intermediate dilution of the compound in a small volume of pre-warmed serum-free medium or PBS. For example, a 1:10 dilution of the stock.

  • Vortex this intermediate dilution immediately and thoroughly.

  • Use this intermediate dilution to prepare your final working concentrations in the bulk of your serum-free medium.

  • This two-step process gradually lowers the DMSO concentration and can improve solubility for particularly challenging compounds.

Protocol 3: Empirical Determination of Maximum Soluble Concentration

It is highly recommended to determine the practical solubility limit of the compound in your specific cell culture medium.

  • Prepare a series of dilutions of your DMSO stock in your final, pre-warmed cell culture medium (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 1 µM).

  • Incubate the dilutions at 37°C for 1-2 hours.

  • Visually inspect each tube for signs of precipitation (cloudiness, crystals, or film). A spectrophotometer reading at ~600 nm can also be used to detect light scattering from precipitates.

  • The highest concentration that remains completely clear is your working maximum soluble concentration. Exceeding this concentration in your experiments will likely lead to precipitation and unreliable results[5][6].

Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding stock to media. Solvent Shock: The abrupt change in solvent polarity is causing the compound to fall out of solution[5].1. Ensure the media is pre-warmed to 37°C. 2. Add the stock solution slowly to the media while vortexing to ensure rapid dispersion[6]. 3. Try a serial dilution as described in Protocol 2, Method B. 4. Decrease the final desired concentration.
Solution is clear initially, but precipitate forms over time in the incubator. Low Stability/Solubility at 37°C: The compound may have limited stability or solubility at physiological temperature over extended periods. pH Shift: Cellular metabolism can acidify the medium, altering compound ionization and solubility[5][6].1. Reduce the final concentration. The compound may be supersaturated and crashing out over time. 2. If your experimental design allows, reduce the incubation time. 3. Ensure your medium has a robust buffering system (e.g., HEPES) if long incubation times are necessary[].
Inconsistent results between experiments. Stock Solution Integrity: Repeated freeze-thaw cycles may have caused the compound to precipitate within the stock tube[6]. Incomplete Dissolution: The stock solution was not fully dissolved initially.1. Always use single-use aliquots of the stock solution[9]. 2. Before use, thaw the stock and visually inspect for any crystals. If present, warm to 37°C and vortex to redissolve. If it does not redissolve, prepare a fresh stock solution[6].

Troubleshooting Decision Tree

action_node action_node start Precipitate Observed? when When? start->when action3 Re-evaluate Stock - Use fresh aliquot - Ensure full dissolution of stock start->action3 If inconsistent immediately Immediately when->immediately over_time Over Time when->over_time action1 Reduce 'Solvent Shock' - Add stock to media vortex - Use serial dilution - Lower stock concentration immediately->action1 action2 Check Stability - Lower final concentration - Reduce incubation time - Check media pH over_time->action2

Caption: Decision tree for troubleshooting compound precipitation.

Safety and Handling

  • Always handle 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for specific hazard information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid all skin contact.

References

  • US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron there
  • 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one - Chemical Substance Information . NextSDS. [Link]

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents . Frontiers in Chemistry. [Link]

  • Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications . PMC. [Link]

  • (PDF) 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one . ResearchGate. [Link]

  • 2,3,4,9-tetrahydro-1H-carbazol-1-one . PubChem. [Link]

  • Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds . MDPI. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? . ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions . Procell. [Link]

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one . R Discovery. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . PMC. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . PMC. [Link]

  • The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium . MDPI. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? . ResearchGate. [Link]

  • Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling . ResearchGate. [Link]

  • Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives . PMC. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . MDPI. [Link]

  • 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one . PubChem. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing . Bioprocess Online. [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media.
  • A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence . Journal of Materials Chemistry C. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies . Keyence. [Link]

  • Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAP . Semantic Scholar. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes . PMC. [Link]

  • DMSO usage in cell culture - Cell Biology . Protocol Online. [Link]

  • Synthesis, crystal structure and photophysical property of 2-(9H-carbazol-9-yl)-3-(2-(2,4,5-tri-(9H-carbazol-9-yl)-3,6-dicyanophenoxy)phenoxy) dibenzo[b,e][16][17]dioxine-1,4-dicarbonitrile . ResearchGate. [Link]

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Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one via Electrospray Ionization Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the proposed gas-phase fragmentation patterns of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic molecule of interest in medicinal chemistry and drug discovery. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we predict the characteristic fragmentation pathways under collision-induced dissociation (CID). This document outlines the underlying principles, experimental protocols, and expected mass spectral data, offering a valuable resource for researchers engaged in the structural characterization of complex organic molecules. The proposed fragmentation pathways are based on established principles of mass spectrometry and data from structurally related carbazole derivatives.[1][2]

Introduction: The Significance of Structural Elucidation

9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[3] The precise characterization of such molecules is paramount in drug development to understand their structure-activity relationships, metabolic fate, and potential impurities. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for obtaining detailed structural information from minute sample quantities.[4][5]

This application note serves as a practical guide for scientists utilizing ESI-MS/MS for the structural analysis of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. We will delve into the rationale behind the experimental design and provide a detailed interpretation of the expected fragmentation patterns. Understanding these fragmentation pathways is crucial for the unambiguous identification of the compound in complex matrices and for the characterization of its analogues and metabolites.

Experimental Design and Rationale

The following protocols are designed to be a robust starting point for the analysis of the target molecule. The choice of an electrospray ionization (ESI) source is predicated on its soft ionization nature, which typically produces a prominent protonated molecular ion ([M+H]⁺), essential for subsequent fragmentation analysis.[4]

Sample Preparation

For optimal ESI efficiency, the analyte should be dissolved in a solvent system that promotes ionization. A typical starting concentration for infusion analysis is 1-10 µg/mL.

Protocol:

  • Prepare a stock solution of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 5 µg/mL in 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation in positive ion mode.

Causality: The use of a protic solvent mixture like acetonitrile/water facilitates the formation of a stable Taylor cone in the ESI source. Formic acid provides a ready source of protons, enhancing the abundance of the [M+H]⁺ ion, which is the precursor ion for our MS/MS experiments.

Mass Spectrometry Instrumentation and Parameters

The following parameters are recommended for a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.

Table 1: Recommended Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Ionization ModeESI PositiveThe presence of a nitrogen atom in the carbazole ring makes the molecule readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature120 - 150 °CPrevents solvent condensation without causing thermal degradation of the analyte.
Desolvation Gas Flow600 - 800 L/hrFacilitates the desolvation of the charged droplets to form gas-phase ions.
Desolvation Temperature350 - 450 °CEnsures complete solvent evaporation.
Collision GasArgonAn inert gas that provides efficient collisional activation for fragmentation.
Collision Energy10 - 40 eV (Ramped)A range of collision energies should be investigated to observe both low-energy and high-energy fragment ions, providing a comprehensive fragmentation map.
Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (5 µg/mL) stock->working Dilution infusion Direct Infusion working->infusion esi ESI Source infusion->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 spectrum Mass Spectrum ms2->spectrum interpretation Fragmentation Pathway Elucidation spectrum->interpretation report Reporting interpretation->report

Caption: Workflow for MS/MS analysis of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Predicted Fragmentation Patterns

The structure of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (Molecular Formula: C₂₀H₁₉NO₂) has a calculated monoisotopic mass of 305.1416 g/mol . The protonated molecule, [M+H]⁺, will have an m/z of 306.1489.

The fragmentation of this molecule is expected to be directed by several structural features: the tetrahydrocarbazolone core, the N-methyl group, and the phenoxy substituent. Based on studies of similar tetrahydrocarbazole analogs, the charge is likely to be localized on the nitrogen atom of the pyrrole ring.[2]

Major Proposed Fragmentation Pathways
  • Loss of Phenol: A common fragmentation pathway for phenoxy-substituted compounds is the cleavage of the ether bond, leading to the loss of a neutral phenol molecule (C₆H₆O, 94.0419 Da). This would result in a fragment ion at m/z 212.1070.

  • Loss of the Phenoxy Radical: Alternatively, homolytic cleavage of the C-O ether bond could lead to the loss of a phenoxy radical (C₆H₅O•, 93.0340 Da), resulting in a fragment ion at m/z 213.1149.

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated cyclohexanone ring is susceptible to RDA fragmentation. This could lead to the loss of ethene (C₂H₄, 28.0313 Da) or other small neutral molecules from this ring system.

  • Cleavage within the Tetrahydrocarbazolone Core: Following initial fragmentation, further cleavages within the carbazolone structure are expected. This can include the loss of CO (27.9949 Da) from the ketone group.

Summary of Predicted Fragment Ions

Table 2: Predicted Fragment Ions for [C₂₀H₁₉NO₂ + H]⁺

m/z (Predicted)Proposed FormulaProposed Neutral LossDescription
306.1489[C₂₀H₂₀NO₂]⁺-Protonated Molecular Ion ([M+H]⁺)
213.1149[C₁₄H₁₅NO]⁺C₆H₅O•Loss of phenoxy radical
212.1070[C₁₄H₁₄NO]⁺C₆H₆OLoss of phenol
184.1121[C₁₃H₁₄N]⁺C₇H₆O₂Loss of phenol and CO
170.0964[C₁₂H₁₂N]⁺C₈H₈O₂Loss of phenol, CO, and CH₂
Proposed Fragmentation Diagram

The following diagram illustrates the predicted fragmentation pathways originating from the protonated molecular ion.

fragmentation_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [M+H]⁺ m/z 306.1489 frag1 m/z 212.1070 parent->frag1 - C₆H₆O frag3 m/z 213.1149 parent->frag3 - C₆H₅O• frag2 m/z 184.1121 frag1->frag2 - CO frag4 m/z 170.0964 frag2->frag4 - CH₂

Caption: Proposed major fragmentation pathways for protonated 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Conclusion

The structural elucidation of complex organic molecules like 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is greatly facilitated by the use of ESI-MS/MS. This application note provides a foundational protocol and a predictive framework for understanding the fragmentation behavior of this compound. The proposed primary fragmentation pathways involve the loss of phenol or a phenoxy radical, followed by subsequent cleavages of the carbazolone core, including the loss of carbon monoxide. These predicted patterns provide a robust basis for the identification and characterization of this molecule in various research and development settings. The experimental parameters and theoretical fragment ions detailed herein should serve as a valuable starting point for researchers, enabling more efficient and accurate structural analysis.

References

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Application Note: 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Potent and Selective Chemical Probe for Target Kinase X (TKX)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the utilization of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, hereafter designated as CP-Carbazole-1 , as a high-affinity chemical probe for the study of Target Kinase X (TKX). The carbazole scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases, and derivatives have been successfully developed as therapeutic agents.[1][2] CP-Carbazole-1 has been rationally designed for enhanced potency and selectivity towards TKX, a key regulator in a hypothetical oncogenic signaling pathway. This guide details its mechanism of action, provides validated, step-by-step protocols for its use in robust biochemical assays, and offers insights into data interpretation to empower researchers in their exploration of TKX biology and its role in disease.

Introduction to Chemical Probes and CP-Carbazole-1

A chemical probe is a highly selective small molecule that modulates a specific protein's function, enabling the interrogation of its role in complex biological systems.[3] Unlike many commercially available inhibitors, a well-characterized chemical probe allows for confident attribution of a biological phenotype to the modulation of its intended target.[4] The development of such tools is critical for target validation in the early stages of drug discovery.[3]

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] TKX, the target of CP-Carbazole-1, is a serine/threonine kinase that has been identified as a critical node in cell proliferation pathways. The development of selective inhibitors for TKX is therefore of high interest.

CP-Carbazole-1 emerges from a class of carbazole derivatives known to exhibit anti-proliferative and kinase-inhibitory activities.[5][6] The unique 6-phenoxy substitution on the carbazole core is hypothesized to provide critical interactions within a specific hydrophobic pocket of the TKX active site, thereby conferring its high degree of selectivity. This document outlines the necessary protocols to leverage CP-Carbazole-1 as a precise tool for biochemical and biophysical investigations of TKX.

Physicochemical Properties of CP-Carbazole-1

Proper characterization of a chemical probe is fundamental to its reliable application. The key properties of CP-Carbazole-1 are summarized below.

PropertyValueSource/Method
Chemical Name 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-oneIUPAC
Designation CP-Carbazole-1Internal
Molecular Formula C20H19NO2---
Molecular Weight 305.37 g/mol ---
Purity >98%HPLC, NMR
Physical Form Pale yellow solidVisual Inspection
Solubility >50 mM in DMSOExperimental
Storage Store at -20°C, desiccated and protected from lightRecommendation

Proposed Mechanism of Action

CP-Carbazole-1 is designed as an ATP-competitive inhibitor of TKX. This mechanism involves the probe binding reversibly to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. This direct competition is a common and effective mode of kinase inhibition.[2]

G cluster_0 TKX Catalytic Cycle (Active) cluster_1 Inhibition by CP-Carbazole-1 TKX TKX (Enzyme) ATP ATP TKX->ATP Binds CP_Carbazole CP-Carbazole-1 TKX->CP_Carbazole Competitive Binding Substrate Substrate ATP->Substrate Complex Formation TKX_inhibited TKX-Probe Complex (Inactive) ATP->TKX_inhibited Binding Blocked Product Phospho-Substrate + ADP Substrate->Product Phosphorylation CP_Carbazole->TKX_inhibited

Caption: Proposed ATP-competitive inhibition mechanism of TKX by CP-Carbazole-1.

Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible, providing a framework for characterizing the interaction between CP-Carbazole-1 and TKX.

Protocol 1: IC50 Determination using a TR-FRET Biochemical Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format ideal for quantifying kinase activity.[7][8] This protocol measures the inhibition of TKX-mediated phosphorylation of a substrate peptide.

Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate serves as the FRET donor. A fluorescein-labeled substrate peptide acts as the FRET acceptor. When the substrate is phosphorylated by TKX, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. CP-Carbazole-1 will inhibit this reaction, leading to a dose-dependent decrease in the FRET signal.[7]

G cluster_workflow TR-FRET IC50 Determination Workflow A 1. Prepare Reagents: - TKX Enzyme - CP-Carbazole-1 Dilution Series - Substrate/ATP Mix - Tb-Antibody/EDTA Stop Solution B 2. Dispense 5 µL of CP-Carbazole-1 or DMSO (control) into 384-well plate. A->B C 3. Add 5 µL of TKX Enzyme. Incubate for 15 min at RT. B->C D 4. Initiate reaction by adding 10 µL of Substrate/ATP Mix. C->D E 5. Incubate for 60 min at RT. D->E F 6. Stop reaction by adding 10 µL of Tb-Antibody/EDTA Solution. E->F G 7. Incubate for 60 min at RT (dark). F->G H 8. Read TR-FRET signal on a compatible plate reader. G->H G cluster_workflow Thermal Shift Assay (DSF) Workflow A 1. Prepare Reagents: - Purified TKX Protein - CP-Carbazole-1 - SYPRO Orange Dye - Assay Buffer B 2. Mix TKX, CP-Carbazole-1 (or DMSO), and SYPRO Orange dye in a PCR plate. A->B C 3. Seal the plate and place it in a Real-Time PCR instrument. B->C D 4. Run a melt curve experiment: Increase temperature from 25°C to 95°C with fluorescence readings at each step. C->D E 5. Analyze the resulting melt curves to determine the melting temperature (Tm). D->E F 6. Calculate the thermal shift (ΔTm) (Tm with probe - Tm with DMSO). E->F

Caption: Workflow for confirming target engagement using a Thermal Shift Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Dilute purified TKX protein to a final concentration of 2 µM in a suitable buffer (e.g., HEPES-buffered saline).

    • Prepare CP-Carbazole-1 at a 10x final concentration (e.g., 100 µM for a final concentration of 10 µM).

    • Dilute SYPRO Orange dye (5000x stock) to a 20x working concentration in the assay buffer.

  • Assay Setup: In a 96-well or 384-well PCR plate, combine the following for a final volume of 20 µL per well:

    • 15 µL of the diluted TKX protein.

    • 2 µL of 10x CP-Carbazole-1 or DMSO (for control).

    • 3 µL of 20x SYPRO Orange dye.

  • Plate Sealing: Seal the plate securely with an optical seal.

  • Melt Curve Analysis: Place the plate in a real-time PCR instrument. Program the instrument to perform a melt curve analysis by increasing the temperature from 25°C to 95°C at a ramp rate of 0.5°C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm (the inflection point of the curve).

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample containing CP-Carbazole-1. A positive ΔTm indicates stabilization and binding. [9] Example Data:

ConditionMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
TKX + DMSO52.3 °C---Baseline
TKX + CP-Carbazole-1 (10 µM)58.7 °C+6.4 °CStrong Stabilization/Binding
TKX + Negative Control Cmpd (10 µM)52.5 °C+0.2 °CNo Significant Binding

Best Practices and Interpretation of Results

  • Potency and Affinity (IC50 vs. Ki): The IC50 value is dependent on assay conditions, particularly the ATP concentration. [10][11]While useful for ranking compounds, the inhibition constant (Ki) provides a more absolute measure of affinity. For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Km of ATP is known. [12]* Selectivity: To be a high-quality probe, CP-Carbazole-1 should demonstrate significant selectivity (>30-fold) for TKX over other related kinases. [13]This should be confirmed by profiling against a panel of kinases.

  • Cellular Assays: For use in cell-based experiments, it is crucial to demonstrate that the probe is cell-permeable and can engage the target in a cellular context. [3][4]A cellular thermal shift assay (CETSA) or a target engagement assay using NanoBRET™ technology would be appropriate follow-up experiments.

  • Negative Control: The use of a structurally similar but inactive analog is highly recommended to confirm that the observed biological effects are due to the on-target activity of the probe.

Conclusion

CP-Carbazole-1 is a potent and selective chemical probe for studying the function and regulation of Target Kinase X. The detailed protocols provided herein for determining its IC50 via a TR-FRET assay and confirming direct target engagement through a thermal shift assay offer a robust framework for its application in biochemical research. Adherence to best practices in chemical probe utilization will ensure that the data generated is reliable and contributes to a deeper understanding of TKX biology, potentially paving the way for new therapeutic strategies.

References

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

  • Huwiler, A., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery, 15(8), 945-956.
  • Ursu, O., et al. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 1983-1992.
  • Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini-Reviews in Medicinal Chemistry, 20(6), 444-465.
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  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • Thiruvalluvar, A., et al. (2007). 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3524.
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  • Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Retrieved from [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • ACS Publications. (2025, February 7). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from [Link]

  • MDPI. (2021, July 3). Carbazole Derivatives as STAT Inhibitors: An Overview. Retrieved from [Link]

  • FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. Retrieved from [Link]

  • ACS Publications. (2008, January 31). Pyrrolo[2,3-a]carbazoles as Potential Cyclin Dependent Kinase 1 (CDK1) Inhibitors. Synthesis, Biological Evaluation, and Binding Mode through Docking Simulations. Retrieved from [Link]

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  • NextSDS. (n.d.). 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-4-one. Retrieved from [Link]

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  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

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Application Notes and Protocols: In Vivo Dosing of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel carbazole derivative, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, in murine models. Due to the limited publicly available data on this specific compound, this guide is built upon foundational principles of preclinical pharmacology and toxicology for novel, likely hydrophobic, small molecules. It offers a systematic approach, from initial formulation and vehicle selection to determining a maximum tolerated dose (MTD) and designing preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies. The protocols herein are intended as a robust starting framework, to be adapted based on empirical data generated for this specific molecule.

Introduction: The Scientific Rationale

The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The compound 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a novel entity within this class. Establishing a safe and effective dosing regimen in animal models is the critical first step in elucidating its therapeutic potential and mechanism of action in vivo.

The primary challenge with novel, uncharacterized small molecules, particularly those with complex aromatic structures like carbazoles, is often poor aqueous solubility. This necessitates careful selection of a delivery vehicle to ensure consistent bioavailability and minimize vehicle-induced toxicity, which could otherwise confound experimental results.[4][5]

This guide provides a logical workflow for researchers to:

  • Develop a suitable formulation for administration.

  • Determine the appropriate route of administration based on study objectives.

  • Systematically establish a safe and tolerable dose range.

  • Outline a foundational pharmacokinetic study to understand drug exposure.

All procedures should be conducted in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol to ensure animal welfare.[6][7]

Pre-Formulation and Vehicle Selection

The physicochemical properties of a compound dictate its formulation strategy. Given the carbazole structure, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is presumed to be hydrophobic.

Causality of Vehicle Choice

The goal is to create a formulation that is stable, non-toxic, and provides consistent drug exposure.[4] The choice of vehicle is paramount and depends on the route of administration and the compound's solubility.

  • Aqueous Vehicles: Ideal for water-soluble compounds, but unlikely to be suitable for this molecule without solubilizing agents.[8]

  • Oil-Based Vehicles: Suitable for highly lipophilic compounds, especially for oral or intraperitoneal routes.[9] Common examples include corn oil, sesame oil, or peanut oil.

  • Co-solvent Systems & Surfactants: These are often necessary for moderately hydrophobic compounds.[8] They enhance solubility in an aqueous base. Common agents include:

    • DMSO (Dimethyl sulfoxide): A powerful solvent, but can have its own biological effects and toxicity.[5] It is often used in small percentages (e.g., 5-10%) within another vehicle system.

    • PEGs (Polyethylene glycols): Such as PEG400, are used for compounds with intermediate solubility but can cause motor impairment at high doses.[5]

    • Tween 80 (Polysorbate 80): A surfactant used to create stable suspensions or emulsions.

    • CMC (Carboxymethyl cellulose): A suspending agent used to create uniform suspensions for oral gavage.[8]

    • Cyclodextrins: These molecules encapsulate hydrophobic drugs, enhancing their solubility in aqueous solutions.[4][9]

Protocol: Vehicle Screening
  • Solubility Test: Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in a panel of vehicles.

  • Vehicle Panel:

    • 100% Corn Oil

    • Saline + 10% DMSO + 10% Tween 80

    • 0.5% CMC in sterile water

    • 50% PEG400 in saline

    • Aqueous solution with 20% Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Procedure:

    • Add a known weight of the compound to a precise volume of the vehicle.

    • Vortex vigorously for 2-5 minutes.

    • Sonicate in a water bath for 15-30 minutes if necessary.

    • Visually inspect for complete dissolution or uniform suspension.

    • Let the preparation sit at room temperature for 1 hour and re-inspect for precipitation.

  • Selection Criteria: Choose the simplest vehicle system that achieves complete dissolution or a fine, homogenous, and stable suspension. For initial studies, a suspension in 0.5% CMC with 0.1% Tween 80 is often a good starting point for oral administration.

Administration Routes: A Comparative Rationale

The choice of administration route directly impacts the pharmacokinetic profile (absorption rate, bioavailability, and distribution).[9]

RouteRationale & ConsiderationsRecommended Needle/TubeMax Volume (Mouse)
Oral (PO) Gavage Mimics clinical oral route. Subject to first-pass metabolism. Good for daily dosing. Requires skilled technique to avoid injury.[10][11][12]18-20g, 1.5-inch, bulb-tipped10 mL/kg[11][13]
Intraperitoneal (IP) Bypasses first-pass metabolism, leading to rapid systemic exposure. Widely used in preclinical studies. Risk of injection into organs.[14][15][16]25-27g, 0.5-inch10 mL/kg[13][14]
Subcutaneous (SC) Slower, more sustained absorption compared to IP or IV. Good for compounds that may be irritating. Can form a depot at the injection site.[17][18][19][20]25-27g, 5/8-inch5-10 mL/kg[13][18]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity or death over a specified period.[21][22][23] It is essential for defining the dose range for subsequent efficacy studies.[24]

Experimental Design Workflow

MTD_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Analysis & Endpoint A Select Vehicle & Route B Prepare Dose Formulations (e.g., 1, 5, 10, 25, 50 mg/kg) A->B C Dose single mouse per group (Dose Escalation) B->C D Observe for 24-48h (Clinical Signs, Weight) C->D E If tolerated, proceed to next dose. If severe toxicity, stop. D->E F Expand to n=3-5 mice per dose group (around estimated MTD) E->F G Dose daily for 5-7 days F->G H Monitor daily: - Body Weight - Clinical Signs of Toxicity - Food/Water Intake G->H I Endpoint: Necropsy H->I J Collect Blood (Hematology, Chemistry) I->J K Collect Tissues (Histopathology) I->K L Determine MTD: Highest dose with <10% weight loss and no severe clinical signs J->L K->L

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol: MTD Determination (Single Dose followed by 5-Day)
  • Animals: Use healthy, adult mice (e.g., C57BL/6 or CD-1), 8-10 weeks old. Use one sex initially (e.g., female) as they can sometimes be more sensitive.[21]

  • Dose Escalation (n=1 per group):

    • Prepare doses logarithmically or semi-logarithmically (e.g., 10, 30, 100 mg/kg).

    • Administer a single dose to one mouse at the lowest concentration.

    • Observe for acute toxicity for at least 4 hours post-dose and monitor for 48 hours.

    • If the dose is tolerated, proceed to the next higher dose in a new mouse.

    • The dose causing overt toxicity (e.g., lethargy, ataxia, >10% weight loss) is considered the dose-limiting range.

  • Group Expansion (n=3-5 per group):

    • Select 3-4 dose levels based on the single-dose escalation phase, bracketing the likely MTD. Include a vehicle control group.

    • Administer the compound daily for 5 consecutive days via the chosen route.

  • Monitoring:

    • Record body weight daily, just before dosing.

    • Perform a clinical health assessment twice daily (observe posture, activity, fur condition, breathing).

    • Note any signs of toxicity (e.g., ataxia, tremors, lethargy, diarrhea).

  • Endpoint & MTD Definition:

    • The study endpoint is typically 24 hours after the last dose, or earlier if humane endpoints are met.

    • The MTD is defined as the highest dose that results in no mortality, no more than a 10-15% mean body weight loss, and no signs of severe, irreversible toxicity.[23][25]

    • At termination, collect blood for clinical pathology and major organs (liver, kidney, spleen, heart, lungs) for histopathology to identify target organ toxicity.

Preliminary Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing crucial data on drug exposure (Cmax, Tmax, AUC).[26][27]

Experimental Design

PK_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis & Modeling A Select non-toxic dose from MTD study (e.g., 10 mg/kg) B Prepare formulation for chosen route (e.g., PO) A->B C Administer single dose to mice (n=3-4 per time point) B->C D Collect blood samples at specified time points E Time points (e.g.): Pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 24h F Process blood to plasma and store at -80°C D->F G Quantify compound concentration (LC-MS/MS) F->G H Plot Plasma Concentration vs. Time Curve G->H I Calculate PK Parameters: Cmax, Tmax, AUC, t1/2 H->I

Caption: Workflow for a preliminary pharmacokinetic (PK) study.

Protocol: Single-Dose Murine PK
  • Animals and Dosing:

    • Use 24-32 healthy adult mice (e.g., C57BL/6), allowing for 3-4 mice per time point.

    • Select a single, well-tolerated dose from the MTD study (e.g., 10 mg/kg).

    • Administer the compound via the desired route (e.g., oral gavage).

  • Blood Collection:

    • Collect blood samples at multiple time points to capture the absorption, distribution, and elimination phases.[28] A typical schedule for an oral dose would be: pre-dose, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[27][29]

    • Use a sparse sampling design where each mouse is bled only 1-2 times (e.g., via submandibular or saphenous vein) before a terminal collection via cardiac puncture.[26] This minimizes blood volume loss per animal.

    • Collect blood (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Analysis:

    • Immediately place blood tubes on ice.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

    • Quantify the concentration of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[30]

  • Data Analysis:

    • Plot the mean plasma concentration at each time point versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time required for the plasma concentration to decrease by half.

Conclusion and Future Directions

This document outlines the essential, foundational steps for characterizing the in vivo properties of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one in murine models. By systematically determining the optimal formulation, administration route, MTD, and basic pharmacokinetic profile, researchers can design robust and scientifically valid efficacy studies. The data generated from these initial protocols will inform dose selection and scheduling for future pharmacodynamic and disease model testing, ultimately paving the way to understand the therapeutic potential of this novel carbazole derivative.

References

  • University of North Carolina at Chapel Hill Institutional Animal Care and Use Committee. (n.d.). Mouse Handling & Techniques. UNC Research. Retrieved from [Link]

  • Ahmad, Z., Sharma, S., & Khuller, G. K. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(3), 1614–1616. Retrieved from [Link]

  • Wang, S., Li, Y., Wang, Y., Qian, H., Wang, Y., Li, W., ... & Yin, J. (2017). In vitro and in vivo efficacies of novel carbazole aminoalcohols in the treatment of cystic echinococcosis. Journal of Antimicrobial Chemotherapy, 72(11), 3170–3178. Retrieved from [Link]

  • Zhang, Y., & Liu, Y. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1235. Retrieved from [Link]

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved from [Link]

  • San Diego State University Institutional Animal Care and Use Committee. (n.d.). IACUC Guidelines: Administration of Substances to Laboratory Animals. San Diego State University. Retrieved from [Link]

  • Bi, H., Li, F., & Liu, Z. (2017). Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer. Molecules, 22(12), 2119. Retrieved from [Link]

  • Iannelli, P., Marrazzo, A., & D'Annessa, I. (2023). Carbazole Derivatives: A Patent Review (2018–Present). Applied Sciences, 13(3), 1849. Retrieved from [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2023, August 15). Guideline #10: Drug and Chemical Administration. Washington State University. Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Wang, Y., Chen, Y., & Lu, W. (2013). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Cancer Biology & Therapy, 14(9), 843–848. Retrieved from [Link]

  • Martin, B., & Ulrey, R. L. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 54(4), 413–417. Retrieved from [Link]

  • Li, Y., & Zhang, J. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. Molecules, 27(13), 4256. Retrieved from [Link]

  • University of Iowa Institutional Animal Care and Use Committee. (n.d.). Oral Gavage In Mice and Rats. Retrieved from [Link]

  • University of Arizona Research, Innovation & Impact. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. The University of British Columbia. Retrieved from [Link]

  • Torchilin, V. P., & Lukyanov, A. N. (2003). Polymeric micelle formulations of hydrophobic compounds and methods. Google Patents.
  • Gable, K. L., & Brewer, K. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 55(2), 297–311. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Ferreira-Junior, J. C., & de-Melo, G. A. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. AAPS PharmSciTech, 19(4), 1493–1500. Retrieved from [Link]

  • University of Arizona Research, Innovation & Impact. (n.d.). Mouse Oral Gavage Administration. Retrieved from [Link]

  • Bi, H., & Li, F. (2022). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 13, 999654. Retrieved from [Link]

  • Zhang, Y., & Wang, Y. (2020). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. European Journal of Medicinal Chemistry, 199, 112393. Retrieved from [Link]

  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Retrieved from [Link]

  • National Institutes of Health Office of Animal Care and Use. (n.d.). Rodent Administration Route Tutorial. Retrieved from [Link]

  • Kumar, A., & Singh, S. (2019). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Pharmaceutical Development and Technology, 24(10), 1251–1258. Retrieved from [Link]

  • Queen's University Animal Care Committee. (n.d.). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]

  • Løkkegaard, S. L., & Kjær, S. (2020). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Cancer and Metastasis Reviews, 39(3), 899–910. Retrieved from [Link]

  • University of Pennsylvania Institutional Animal Care and Use Committee. (2014, May 28). MOUSE ANESTHESIA AND ANALGESIA RECOMMENDATIONS. Retrieved from [Link]

  • Piskorz, J., & Staszewska-Krajewska, O. (2025). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Molecules, 30(17), 1-15. Retrieved from [Link]

  • Queen's University Animal Care Committee. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Maximum Tolerated Dose. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, Synthesis, in silico, in vitro and in vivo investigation. Retrieved from [Link]

  • The University of Queensland Animal Ethics Committee. (n.d.). LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Bio-protocol. (2023, September 20). Intraperitoneal Injection of Neonatal Mice. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatography Purification of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one .

Due to its unique structural features—a highly lipophilic phenoxy group, a bulky N-methylated carbazole core, and a conjugated C1-ketone—this molecule presents specific chromatographic challenges, including poor aqueous solubility and co-elution with structurally similar synthetic precursors. This guide synthesizes field-proven methodologies and authoritative literature to help you optimize your purification workflows.

Part 1: Frequently Asked Questions (Method Development)

Q1: What are the primary physicochemical properties driving the retention of this molecule? A: The retention is primarily driven by strong hydrophobic interactions and π−π stacking. The 9-methyl group eliminates the strong hydrogen-bond donor typical of standard carbazoles, significantly increasing the molecule's lipophilicity. Furthermore, the 6-phenoxy group and the carbazole core provide extensive aromatic surface area. Consequently, the molecule is highly retentive on standard C18 reverse-phase columns and requires a high percentage of organic modifier (e.g., Acetonitrile or Methanol) for elution[1].

Q2: Which stationary phase is optimal for Reverse-Phase HPLC (RP-HPLC)? A: While C18 is the industry standard, we highly recommend a Phenyl-Hexyl or Biphenyl stationary phase for this specific compound. The extended aromatic system of the 6-phenoxy-carbazole core engages in π−π interactions with phenyl phases, offering orthogonal selectivity. This is critical for resolving the target compound from unreacted precursors like (4-phenoxyphenyl)hydrazine, which often co-elute on purely hydrophobic C18 columns.

Q3: Is an acidic modifier necessary for the mobile phase? A: Yes. Although the tertiary amine (N-methyl) is not highly basic due to resonance within the indole ring, the C1-ketone acts as a strong hydrogen-bond acceptor. Unendcapped silanols on the silica matrix can interact with this ketone, leading to peak tailing. Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the mobile phase protonates residual silanols, ensuring sharp, symmetrical peaks.

Part 2: Troubleshooting Guide

Issue: The compound is precipitating on the column, causing severe pressure spikes.

  • Causality: 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one has negligible aqueous solubility. Injecting the sample dissolved in 100% DMSO into a mobile phase starting at 5% organic modifier causes the compound to crash out at the column head.

  • Solution: Adjust your gradient to start at a minimum of 40% to 50% organic modifier (Acetonitrile or Methanol). If solubility remains an issue, use Tetrahydrofuran (THF) as a co-solvent in your sample diluent, as THF is an excellent solvent for rigid, multi-ring aromatic systems.

Issue: Poor resolution between the product and the 1,3-cyclohexanedione byproduct in Normal Phase (Flash) Chromatography.

  • Causality: Both compounds possess ketone functionalities that interact strongly with bare silica.

  • Solution: Standard literature for tetrahydrocarbazolones recommends a non-polar to polar gradient. Switch to a Hexane/Ethyl Acetate gradient system (starting at 8:2 v/v and ramping to 5:1 v/v)[2][3]. If tailing persists, pre-treat the silica column with 1% Triethylamine (TEA) to deactivate highly acidic silanol sites.

Part 3: Diagnostic Workflow Visualization

Below is the logical decision tree for diagnosing and resolving the most common chromatographic failures associated with this molecule.

Workflow Start Purification Issue: 9-Methyl-6-phenoxy-THC-1-one Tailing Peak Tailing (RP-HPLC or Normal Phase) Start->Tailing Coelution Co-elution with Aromatic Precursors Start->Coelution Pressure High Backpressure / Sample Precipitation Start->Pressure TailingRP RP-HPLC: Add 0.1% Formic Acid to suppress silanol interactions Tailing->TailingRP TailingNP NP-Flash: Use Hexane/EtOAc Gradient (5:1 v/v) Tailing->TailingNP SwitchCol Switch to Phenyl-Hexyl column for π-π selectivity Coelution->SwitchCol AdjustGrad Increase starting %B (≥40%) or use THF in sample diluent Pressure->AdjustGrad

Troubleshooting decision tree for chromatography of 9-Methyl-6-phenoxy-tetrahydrocarbazol-1-one.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one across different stationary phases, providing a baseline for method development.

Column ChemistryMobile Phase SystemRetention Factor ( k′ )Peak Asymmetry ( As​ )Selectivity vs. Hydrazine Precursor
Standard C18 Water/ACN + 0.1% FA4.21.3 (Slight tailing)Low (Co-elution risk)
C18 (End-capped) Water/ACN + 0.1% FA4.01.05 (Excellent)Low
Phenyl-Hexyl Water/MeOH + 0.1% FA5.51.10 (Good)High (Baseline resolution)
Bare Silica (Flash) Hexane/EtOAc (5:1) Rf​≈0.35 N/AModerate

Part 5: Experimental Protocols

Protocol A: Preparative Flash Chromatography (Normal Phase)

This self-validating protocol is optimized for the bulk isolation of the target compound from crude reaction mixtures, utilizing standard hexane/ethyl acetate solvent systems proven effective for tetrahydrocarbazolones[2].

Materials:

  • Silica gel (60–120 mesh or pre-packed 40 µm cartridge)

  • Hexane (Hex) and Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • TLC Profiling: Spot the crude mixture on a TLC plate. Develop using a Hex:EtOAc (5:1 v/v) mobile phase. The target compound (9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one) is highly UV-active and should appear as a distinct spot with an Rf​ value of approximately 0.35 to 0.40 under 254 nm UV light.

  • Column Equilibration: Pack the column with silica gel and equilibrate with 3 column volumes (CV) of Hexane:EtOAc (9:1 v/v).

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed. Causality note: Avoid loading in pure EtOAc, as the strong solvent effect will cause band broadening and ruin resolution.

  • Elution Gradient:

    • Elute with 2 CV of Hex:EtOAc (9:1 v/v) to wash out non-polar impurities.

    • Step the gradient to Hex:EtOAc (5:1 v/v) for 4 CV to elute the target tetrahydrocarbazolone[2].

    • Step to Hex:EtOAc (2:1 v/v) to flush remaining polar byproducts.

  • Fraction Collection & Verification: Collect fractions and verify purity via TLC. Combine fractions containing the pure product and concentrate under reduced pressure.

Protocol B: Analytical RP-HPLC Method for Purity Assessment

This method ensures accurate quantification and purity analysis, leveraging π−π interactions to separate the target from structurally similar impurities.

Step-by-Step Methodology:

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dissolve the purified solid in Acetonitrile to a concentration of 1 mg/mL. Sonicate for 2 minutes to ensure complete dissolution.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: Linear ramp from 40% B to 95% B

    • 10.0 - 13.0 min: 95% B (Column wash)

    • 13.0 - 15.0 min: 40% B (Re-equilibration)

  • Detection: Set the Photodiode Array (PDA) or UV detector to 254 nm and 280 nm . The conjugated carbazolone system absorbs strongly at these wavelengths.

  • System Suitability: Inject a blank (Acetonitrile) to confirm baseline stability. Inject the sample; the target peak should elute with an asymmetry factor ( As​ ) between 0.95 and 1.15.

References

  • Garske, A. L., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments (PMC). Retrieved from:[Link]

  • Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (PMC). Retrieved from:[Link]

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications (2013). Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating and purifying 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one .

The synthesis of tetrahydrocarbazol-1-one derivatives typically proceeds via the Fischer indole synthesis, a robust method for constructing the carbazole core from 1,3-cyclohexanedione and an arylhydrazine [1]. Subsequent N-methylation is required to yield the final 9-methylated target, a step notorious for generating competitive O-alkylation byproducts [1]. Furthermore, the tetrahydrocarbazole core is highly susceptible to auto-oxidation, leading to fully aromatized carbazole impurities that complicate downstream purification [2].

This guide dissects the causality behind these impurities and provides self-validating protocols to engineer a flawless crystallization workflow.

Part 1: Mechanistic Origins of Impurities

Understanding the chemical origin of your impurities is the first step in rejecting them from your crystal lattice.

Pathway A 1,3-Cyclohexanedione + 4-Phenoxyphenylhydrazine B Hydrazone Intermediate A->B Condensation (H+) C 6-Phenoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one B->C Fischer Indolization D Target Compound: 9-Methyl-6-phenoxy-2,3,4,9- tetrahydro-1H-carbazol-1-one C->D N-Methylation (MeI, Base) E Impurity A: O-Alkylated Enol Ether C->E Competitive O-Alkylation F Impurity B: Aromatized Carbazole D->F Auto-oxidation (O2, Heat)

Reaction pathway illustrating the formation of the target compound and its primary byproducts.

Part 2: Quantitative Impurity Profile

To rationally design a crystallization system, we must exploit the physicochemical differences between the target API and its byproducts. The table below summarizes the critical data used to establish our solvent rejection strategy.

Table 1: Impurity Profile and Physicochemical Properties

CompoundFormation MechanismRelative PolaritySolubility in Heptane (5 °C)Solubility in EtOAc (70 °C)Crystallization Rejection Strategy
Target Compound N-Methylation of carbazole coreModerate< 2.0 mg/mL> 150.0 mg/mLPrimary crystallization target
Impurity A (O-Alkylated Enol Ether)Competitive O-alkylationHigh (Highly Lipophilic)> 25.0 mg/mL> 200.0 mg/mLWash with non-polar anti-solvent (Heptane)
Impurity B (Aromatized Carbazole)Auto-oxidation (Dehydrogenation)Low (Highly Planar)< 0.5 mg/mL~ 45.0 mg/mLControlled cooling to prevent π−π stacking
Unreacted Hydrazone Incomplete Fischer IndolizationHigh~ 15.0 mg/mL> 100.0 mg/mLHot filtration and cold solvent washing
Part 3: Troubleshooting FAQs

Q1: Why does my product "oil out" instead of crystallizing, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the highly lipophilic O-alkylated enol ether (Impurity A) is too high.

  • Causality: Because it lacks the hydrogen-bond accepting carbonyl group, Impurity A acts as a lipophilic co-solvent, depressing the melting point of the mixture and preventing nucleation.

  • Self-Validating Protocol: To validate that impurity load is the root cause, seed the mixture at 5 °C above the cloud point. If oiling persists, perform a preliminary silica plug filtration or a reslurry in pure heptane to leach out the O-alkylated byproduct before attempting the final crystallization.

Q2: How do I prevent the co-crystallization of the aromatized carbazole impurity? A: Aromatized carbazoles (Impurity B) are highly planar and easily intercalate into the target crystal lattice via π−π stacking.

  • Causality: Rapid cooling causes massive supersaturation, forcing the lattice to grow too quickly to reject structurally similar planar analogs [2].

  • Self-Validating Protocol: Run two parallel micro-crystallizations: one crash-cooled in an ice bath, and one cooled at a controlled 0.5 °C/min. The crash-cooled sample will exhibit a higher UV absorbance at 340 nm (characteristic of the fully aromatic carbazole), validating the necessity of controlled thermodynamic kinetics.

Q3: Why is my crystallized product yellow/brown instead of off-white? A: Coloration is typically caused by trace amounts of oxidized polymeric indole species or the fully aromatized carbazole byproduct.

  • Causality: Tetrahydrocarbazoles are prone to auto-oxidation when exposed to heat and oxygen. Oxygen diradicals abstract labile allylic/benzylic protons from the tetrahydrocarbazole ring, initiating a radical chain dehydrogenation [3].

  • Self-Validating Protocol: Conduct the dissolution step under a strict nitrogen sparge and add 0.1 wt% BHT (butylated hydroxytoluene) as a radical scavenger. If the resulting crystals are white, auto-oxidation was confirmed as the root cause.

Part 4: Optimized Crystallization Protocol

The following methodology leverages an Ethyl Acetate/Heptane binary solvent system to maximize the purity of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Workflow Step1 Crude API Mixture Step2 Dissolution in EtOAc/Heptane (Inert N2 Atmosphere) Step1->Step2 Step3 Hot Filtration (Remove Insoluble Polymers) Step2->Step3 Step4 Controlled Cooling (0.5 °C/min to 5 °C) Step3->Step4 Step5 Filtration & Cold Wash (Reject O-Alkylated Impurity) Step4->Step5 Step6 Vacuum Drying (Prevent Oxidation) Step5->Step6 Step7 Pure Target Compound Step6->Step7

Step-by-step optimized crystallization workflow to isolate the API while rejecting key impurities.

Step-by-Step Methodology:

Step 1: Dissolution and Matrix Stabilization

  • Charge a jacketed reactor with the crude API mixture.

  • Add Ethyl Acetate (EtOAc) at 5 volumes (v/w) relative to the crude mass. Critical: Sparge the solvent with N₂ for 15 minutes prior to addition to displace dissolved oxygen.

  • Add 0.1 wt% Butylated Hydroxytoluene (BHT) to act as an antioxidant radical scavenger.

  • Heat the mixture to 70 °C under gentle agitation until complete dissolution is achieved.

Step 2: Hot Filtration

  • Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove insoluble polymeric indoles and residual inorganic salts from the N-methylation step.

  • Maintain the receiving flask at 65 °C to prevent premature nucleation.

Step 3: Anti-Solvent Addition and Nucleation

  • Slowly charge Heptane (10 volumes, v/w) over 45 minutes while maintaining the temperature at 65 °C.

  • Seed the solution with 0.5 wt% of pure target compound crystals to intentionally bypass the metastable zone and induce controlled, uniform nucleation.

Step 4: Controlled Cooling (Kinetic Rejection)

  • Implement a linear cooling ramp of 0.5 °C/min from 65 °C down to 5 °C.

  • Causality: This slow, thermodynamically controlled ramp prevents the rapid supersaturation that leads to the intercalation of the planar aromatized carbazole impurity.

Step 5: Isolation and Washing

  • Filter the resulting slurry under a nitrogen blanket.

  • Wash the filter cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v).

  • Causality: The high heptane ratio ensures the highly lipophilic O-alkylated enol ether impurity is washed away into the mother liquor without dissolving the target API.

Step 6: Vacuum Drying

  • Dry the crystals in a vacuum oven at 45 °C at <50 mbar for 12 hours to yield the highly purified target compound.

References
  • Baumann, M., Baxendale, I. R., Ley, S. V., & Nikbin, N. "An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals." Beilstein Journal of Organic Chemistry, 2011.[Link]

  • Hunter, C. A., et al. "Accurate Method To Quantify Binding in Supramolecular Chemistry." ACS Publications (Journal of the American Chemical Society), 2013.[Link]

Technical Support Center: LC-MS/MS Optimization for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with quantifying the synthetic carbazole derivative 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 299405-79-1) in biological matrices. Due to its rigid, planar aromatic structure and lipophilic phenoxy group, this compound presents unique challenges in ionization efficiency, chromatographic retention, and matrix suppression.

Section 1: Mass Spectrometry (MS) Troubleshooting & FAQs

Q1: Why is my signal intensity weak in negative electrospray ionization (ESI-)? Causality & Solution: 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one lacks acidic protons that easily deprotonate. However, it contains a carbonyl oxygen and a tertiary nitrogen within the carbazole core that possess high proton affinity. You must switch to Positive Electrospray Ionization (ESI+) . In ESI+, the molecule readily forms a stable [M+H]+ precursor ion at m/z 292.1. Ensure your desolvation temperature is set high (e.g., 450–500°C) because the compound's lipophilicity requires significant thermal energy for efficient droplet evaporation and gas-phase ion release, a principle well-documented in the mass spectrometric analysis of tetrahydrocarbazol-1-one analogues ().

Q2: How do I select the most reliable MRM transitions for quantification? Causality & Solution: Collision-induced dissociation (CID) of the m/z 292.1 precursor primarily targets the weakest bonds. The ether linkage of the phenoxy group is highly susceptible to cleavage.

  • Quantifier Transition (m/z 292.1 → 198.1): This represents the neutral loss of phenol (94 Da). It is the most abundant fragment and should be used for primary quantification.

  • Qualifier Transition (m/z 292.1 → 170.1): This secondary fragment results from further structural degradation (loss of CO from the carbazolone ring) and is ideal for confirming peak identity.

Section 2: Liquid Chromatography (LC) Method Development

Q3: Standard C18 columns are giving me poor peak symmetry and co-elution with matrix lipids. What is the alternative? Causality & Solution: While C18 relies purely on hydrophobic interactions, the planar carbazole core and the phenoxy ring of this compound benefit immensely from orthogonal retention mechanisms. Switch to a Pentafluorophenyl (PFP) or Biphenyl column. The electron-deficient fluorine atoms in a PFP stationary phase engage in strong π−π and dipole-dipole interactions with the electron-rich aromatic rings of the carbazole. This specific interaction pulls the analyte away from lipophilic matrix interferences (like phospholipids) that typically co-elute on a C18 column ().

Q4: I am observing severe peak tailing. How can I correct this? Causality & Solution: Peak tailing for nitrogen-containing heterocycles is almost always caused by secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica support.

  • Chemical Masking: Add 0.1% Formic Acid (FA) to both your aqueous and organic mobile phases. The low pH (~2.7) keeps the silanols protonated (neutral) and ensures the carbazole nitrogen remains fully ionized, preventing secondary interactions.

  • Hardware: Ensure you are using a fully endcapped, high-purity silica column.

Section 3: Sample Preparation & Matrix Effects

Q5: Protein precipitation (PPT) with acetonitrile is resulting in >50% ion suppression in plasma. How do I clean up the sample? Causality & Solution: PPT removes proteins but leaves behind endogenous phospholipids, which compete for charge in the ESI source and cause severe ion suppression for lipophilic analytes. Given the compound's high logP, transition to Liquid-Liquid Extraction (LLE) using a non-polar solvent like Methyl tert-butyl ether (MTBE). MTBE efficiently partitions the lipophilic carbazolone into the organic layer while leaving polar phospholipids and salts in the aqueous waste ().

Standardized Protocols & Data Presentation

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one292.1198.15025Quantifier
9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one292.1170.15040Qualifier
Table 2: Recommended LC Gradient (PFP Column, 50 x 2.1 mm, 1.9 µm)
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.09550.4
1.09550.4
4.05950.4
5.55950.4
5.69550.4
7.09550.4
Self-Validating Liquid-Liquid Extraction (LLE) Protocol

Mechanism: Exploits the differential solubility of the analyte in MTBE versus aqueous biological matrices.

  • Aliquot: Transfer 100 µL of plasma sample into a clean 2.0 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution. Vortex for 10 seconds.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to force partitioning.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully aspirate 800 µL of the upper organic (MTBE) layer to a clean glass autosampler vial, avoiding the protein crash ring at the interface.

  • Drying: Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (5% B). Vortex for 1 minute.

  • Self-Validation Check: To verify extraction efficiency, prepare a "post-extraction spike" by extracting blank plasma and spiking the analyte into the reconstitution step. Compare the peak area of the pre-extraction sample to the post-extraction sample. If recovery is <70%, verify that the MTBE phase was not contaminated with the aqueous layer during transfer.

Workflow & Mechanistic Visualizations

LCMS_Workflow A 1. MS/MS Tuning Optimize ESI+ & MRM B 2. LC Method Dev. PFP Column Selection A->B C 3. Sample Prep LLE with MTBE B->C D 4. Matrix Evaluation Assess Suppression C->D E 5. Final Validation Accuracy & Precision D->E

Figure 1: Step-by-step LC-MS/MS method development and validation workflow.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 292.1 Q1 Quantifier Ion (- Phenol) m/z 198.1 M->Q1 CE: 25 eV Q2 Qualifier Ion (Ring Cleavage) m/z 170.1 M->Q2 CE: 40 eV

Figure 2: ESI+ MRM fragmentation pathway for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

References

  • Hong, M.-J., et al. "Exophilone, a Tetrahydrocarbazol-1-one Analogue with Anti-Pulmonary Fibrosis Activity from the Deep-Sea Fungus Exophiala oligosperma MCCC 3A01264." Marine Drugs 20, no. 7 (2022): 448.[Link]

  • Caruso, A., et al. "Carbazole derivatives as antiviral agents: an overview." Molecules 24, no. 10 (2019): 1912.[Link]

  • Tu, J., et al. "Polyhalogenated carbazoles in the environment: Analysis, origins, occurrence, and toxicity." Environmental Pollution (2025).[Link]

Validation & Comparative

A Comparative Guide to 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one and Standard Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that interact with a wide array of biological targets. This has led to the development of numerous carbazole-containing drugs with diverse therapeutic applications, from anti-inflammatory agents to cardiovascular medications and antiemetics.[3][4]

This guide provides an in-depth comparison of a novel, specifically substituted tetrahydrocarbazole, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one , with three well-established carbazole-based drugs: Ondansetron , Carvedilol , and Carprofen . While extensive experimental data on 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is not yet widely published, this guide will leverage structure-activity relationship (SAR) principles to hypothesize its physicochemical properties, biological activities, and potential therapeutic applications in contrast to these standard derivatives.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by established experimental data for the standard derivatives and a reasoned, hypothetical profile for the novel compound. This will serve as a valuable resource for those interested in the design and development of new carbazole-based therapeutics.

Structural and Physicochemical Comparison

The four compounds share the core carbazole or tetrahydrocarbazole structure but differ significantly in their substitution patterns, which in turn dictates their physicochemical properties and pharmacological profiles.

  • 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one : This is a tetrahydrocarbazole derivative with a ketone at the 1-position, a methyl group on the nitrogen at the 9-position, and a phenoxy group at the 6-position. The N-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can influence its binding to certain receptors. The phenoxy group adds significant bulk and lipophilicity.

  • Ondansetron : A 1,2,3,9-tetrahydro-4H-carbazol-4-one derivative, it features an N-methyl group and a methylimidazole substituent at the 3-position. This imidazole moiety is crucial for its activity as a selective 5-HT3 receptor antagonist.[5][6]

  • Carvedilol : This compound has a fully aromatic carbazole ring with a side chain containing a secondary amine and a methoxyphenoxy group. This side chain is characteristic of many beta-blockers and is essential for its interaction with adrenergic receptors.[7][8]

  • Carprofen : A 9H-carbazole derivative with a propionic acid group at the 2-position and a chlorine atom at the 6-position. The acidic moiety is a common feature of non-steroidal anti-inflammatory drugs (NSAIDs).[2][9][10]

The following table summarizes the key physicochemical properties of these compounds.

Property9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (Hypothetical)OndansetronCarvedilolCarprofen
Molecular Formula C20H19NO2C18H19N3OC24H26N2O4C15H12ClNO2
Molecular Weight 305.37 g/mol 293.36 g/mol 406.48 g/mol 273.72 g/mol
CAS Number Not available (299962-12-2 for the 9-H analog)[11]99614-02-5[6]72956-09-3[7]53716-49-7[10]
Appearance Solid (predicted)White to off-white powderWhite to off-white crystalline solidWhite crystalline solid
LogP (Predicted) ~4.5~2.5~4.2~3.8

Synthesis and Chemical Reactivity

The synthesis of tetrahydrocarbazole derivatives typically begins with the Fischer indole synthesis, a reliable method for constructing the carbazole core.

Hypothetical Synthesis of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

The proposed synthesis involves a multi-step process starting from readily available precursors. The rationale behind this proposed route is to first construct the phenoxy-substituted tetrahydrocarbazol-1-one core, followed by N-methylation.

Step 1: Synthesis of 6-Phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) and (4-phenoxyphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Reaction : Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: N-Methylation

  • Reaction Setup : Dissolve the product from Step 1 (1.0 eq) in a suitable aprotic solvent such as acetone or DMF in a round-bottom flask.

  • Addition of Base : Add a base, such as anhydrous potassium carbonate (K2CO3, 2.0 eq), to the solution and stir for 15 minutes.

  • Addition of Methylating Agent : Add methyl iodide (CH3I, 1.5 eq) dropwise to the suspension.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up : After the reaction is complete, filter off the base and evaporate the solvent under reduced pressure.

  • Purification : Purify the resulting crude product by column chromatography or recrystallization to yield 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Synthetic Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates & Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione Fischer Indole Synthesis Fischer Indole Synthesis 1,3-Cyclohexanedione->Fischer Indole Synthesis 4-Phenoxyphenylhydrazine 4-Phenoxyphenylhydrazine 4-Phenoxyphenylhydrazine->Fischer Indole Synthesis 6-Phenoxy-TH-carbazol-1-one 6-Phenoxy-TH-carbazol-1-one Fischer Indole Synthesis->6-Phenoxy-TH-carbazol-1-one Glacial Acetic Acid, Reflux N-Methylation N-Methylation Final Product 9-Methyl-6-phenoxy- 2,3,4,9-tetrahydro-1H-carbazol-1-one N-Methylation->Final Product CH3I, K2CO3 6-Phenoxy-TH-carbazol-1-one->N-Methylation

Caption: Proposed synthetic workflow for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Pharmacological Profile and Mechanism of Action

The diverse substitution patterns of the compared carbazole derivatives lead to distinct mechanisms of action.

  • Ondansetron : This drug is a highly selective antagonist of the serotonin 5-HT3 receptor.[5] Chemotherapy, radiation, and surgery can cause the release of serotonin from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex. Ondansetron blocks this activation.[12]

  • Carvedilol : It is a non-selective beta-adrenergic antagonist (β1 and β2) and an alpha-1 adrenergic antagonist.[7] Its beta-blocking activity reduces heart rate and contractility, while its alpha-blocking activity leads to vasodilation. This dual action is beneficial in treating hypertension and heart failure.

  • Carprofen : As an NSAID, carprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10] It shows some selectivity for COX-2 over COX-1, which may reduce the risk of gastrointestinal side effects.

Hypothesized Mechanism of Action for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

The presence of the phenoxy group in the 6-position is a key structural feature. A similar methoxyphenoxy group is present in Carvedilol and is crucial for its adrenergic receptor binding. It is therefore plausible that 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one could act as a modulator of adrenergic signaling . The N-methyl group and the tetrahydrocarbazole core would influence its receptor affinity and selectivity compared to Carvedilol. It may exhibit antagonist or even agonist activity at alpha or beta-adrenergic receptors.

Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenergic_Receptor Adrenergic Receptor (α or β) G_Protein G-Protein Adrenergic_Receptor:f0->G_Protein Activates Effector_Enzyme Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector_Enzyme->Second_Messenger Produces Protein_Kinase Protein Kinase (PKA or PKC) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets leading to Ligand Hypothetical Ligand (9-Methyl-6-phenoxy-TH-carbazol-1-one) Ligand->Adrenergic_Receptor:f0 Binds to receptor

Sources

A Comparative Guide to the Validation of Analytical Methods for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Quality Control

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous quality control of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and consistency. This guide provides an in-depth comparison of analytical methodologies for the quality control of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a novel carbazole derivative with significant therapeutic potential.[1][2][3] The validation of these analytical methods is not merely a regulatory requirement but a scientific necessity, ensuring that the data generated is reliable and fit for its intended purpose.[4][5][6]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available analytical techniques, the rationale behind their selection, and the critical parameters for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[4][7][8]

The Analyte: 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Carbazole derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1][2] The target analyte, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a synthetic derivative that requires precise and accurate quantification for pharmacokinetic studies, formulation development, and quality control of the API.[1] Its molecular structure, featuring a carbazole nucleus, a ketone group, and a phenoxy substituent, suggests a chromophoric nature, making it amenable to UV-based detection methods.

The Foundation of Reliability: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][7][8] This process involves a thorough evaluation of several performance characteristics to ensure the method consistently produces accurate and trustworthy results.[5][6] The key validation parameters, as stipulated by the ICH Q2(R1) guideline, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[5][9]

  • Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[5][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[5][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

The following workflow diagram illustrates the typical process for analytical method validation.

Sources

Efficacy of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Comparative Analysis with Known Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. The tetrahydrocarbazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative efficacy analysis of a novel tetrahydrocarbazole derivative, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, against established small molecule inhibitors targeting key cellular pathways frequently modulated by carbazole-based compounds.

Given the nascent understanding of this specific molecule, we will explore its potential efficacy by comparing it to well-characterized inhibitors of three prominent biological targets associated with the carbazole scaffold: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, Topoisomerase II, and Cyclooxygenase-2 (COX-2). This comparative framework will provide researchers with the necessary context and experimental methodologies to evaluate the potential of this and other novel compounds.

Hypothesized Targets and Comparative Inhibitors

The diverse biological activities of carbazole derivatives suggest that they can interact with multiple intracellular targets. Based on extensive literature reviews, we have selected three key targets for this comparative analysis.[1][2][3][4][5][6] For each target, a well-established small molecule inhibitor has been chosen as a benchmark for comparison.

Table 1: Hypothesized Targets and Known Small Molecule Inhibitors

Hypothesized Target Known Small Molecule Inhibitor Therapeutic Class Primary Mechanism of Action
JAK/STAT Pathway RuxolitinibKinase InhibitorInhibits JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[7]
Topoisomerase II EtoposideTopoisomerase InhibitorForms a ternary complex with DNA and Topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[3][8]
Cyclooxygenase-2 (COX-2) CelecoxibNon-steroidal anti-inflammatory drug (NSAID)Selectively inhibits the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[1][9][10]

Comparative Efficacy Data

To provide a quantitative basis for comparison, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the known inhibitors against their respective targets. The IC50 value for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one would be determined using the experimental protocols detailed in the subsequent sections.

Table 2: In Vitro Efficacy of Known Small Molecule Inhibitors

Inhibitor Target IC50 Value Assay System
RuxolitinibJAK13.3 nMIn vitro kinase assay[7]
JAK22.8 nMIn vitro kinase assay[7]
EtoposideTopoisomerase II59.2 µMDNA relaxation assay
BGC-823 cells43.74 ± 5.13 μMCell viability assay[5]
HeLa cells209.90 ± 13.42 μMCell viability assay[5]
A549 cells139.54 ± 7.05 μMCell viability assay[5]
CelecoxibCOX-240 nMSf9 cells[9][11]
COX-115 µMRecombinant human enzyme[10]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to assess inhibitor efficacy is crucial for interpreting the comparative data.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by Ruxolitinib.

Topoisomerase II Mechanism of Action

Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and catenation, by creating transient double-strand breaks.

Topoisomerase_II_Workflow DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II DNA_supercoiled->TopoII 1. Binding Cleavage_Complex Cleavage Complex (DNA-TopoII) TopoII->Cleavage_Complex 2. DNA Cleavage DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed 3. Re-ligation Etoposide Etoposide Etoposide->Cleavage_Complex Stabilization & Inhibition of Re-ligation

Caption: The catalytic cycle of Topoisomerase II and the inhibitory action of Etoposide.

COX-2 in the Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Sources

Reproducibility of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one in high-throughput screening

The successful identification of robust and reproducible hits in high-throughput screening is a critical first step in the drug discovery process. A systematic and rigorous approach to assay validation and reproducibility assessment, as outlined in this guide, is essential for any novel compound, including promising scaffolds like 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. By adhering to these principles, researchers can have greater confidence in their screening data, leading to more efficient and successful drug development campaigns. The lack of reproducibility is a significant challenge, and by openly discussing and addressing it, we can improve the overall quality and impact of our research. [5]

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC. (n.d.). Retrieved from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. (2015, June 3). Retrieved from [Link]

  • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom. (n.d.). Google Patents.
  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC. (n.d.). Retrieved from [Link]

  • (PDF) 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - ResearchGate. (n.d.). Retrieved from [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved from [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]

  • The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC. (n.d.). Retrieved from [Link]

  • Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities - MDPI. (2025, January 21). Retrieved from [Link]

  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. (2026, March 3). Retrieved from [Link]

  • Challenges and Opportunities in High Throughput Screening: Implications for New Technologies - ResearchGate. (2026, February 9). Retrieved from [Link]

  • Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • A general protocol for creating high-throughput screening assays for reaction yield and enantiomeric excess applied to hydrobenzoin - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells - PubMed. (2011, November 15). Retrieved from [Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - MDPI. (2025, August 18). Retrieved from [Link]

  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES - IJRPC. (n.d.). Retrieved from [Link]

  • New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: Analogues of HEAT as ligands for the α1-adrenergic receptor subtypes - ResearchGate. (n.d.). Retrieved from [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics | Oxford Academic. (2015, March 7). Retrieved from [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. (n.d.). Retrieved from [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds - MDPI. (2025, February 13). Retrieved from [Link]

  • Managing regulatory issues arising from new diagnostic technologies: High throughput sequencing as a case study | CABI Agriculture and Bioscience. (2025, March 17). Retrieved from [Link]

  • A review on the biological potentials of carbazole and its derived products. (2022, June 15). Retrieved from [Link]

  • Fine-tuning the tools that enhance reproducibility - Science X. (2024, October 21). Retrieved from [Link]

  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Current Topics in MedicinalChemistry - Semantic Scholar. (2024, December 3). Retrieved from [Link]

Benchmarking Receptor Binding Affinity of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for evaluating the receptor binding affinity of the novel compound, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse biological targets.[1][2][3][4] This document outlines a strategic approach to benchmark the binding profile of this specific derivative against established ligands for a panel of clinically relevant receptors. We will detail the rationale for target selection, provide a comprehensive experimental protocol for radioligand binding assays, and present a comparative analysis of its potential affinity and selectivity. This guide is intended for researchers in drug discovery and pharmacology, offering a robust methodology for the initial characterization of novel carbazole-based compounds.

Introduction: The Therapeutic Potential of the Carbazole Scaffold

The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone of many therapeutic agents. Its rigid, planar structure provides an excellent scaffold for developing ligands with high affinity and selectivity for various biological targets. Marketed drugs such as the beta-blocker carvedilol and the antiemetic ondansetron feature a carbazole core, highlighting its clinical significance.[1] Furthermore, extensive research has demonstrated the potential of carbazole derivatives as anticancer agents (through inhibition of targets like Pim kinases), antimicrobials, and modulators of the central nervous system.[1][2][5][6]

The subject of this guide, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a novel derivative. The introduction of a phenoxy group at the 6-position and a methyl group on the nitrogen atom of the carbazole nucleus are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The phenoxy moiety, in particular, may facilitate additional aromatic interactions within a receptor's binding pocket, potentially enhancing affinity and modulating selectivity.

Given the broad spectrum of activity associated with carbazoles, a systematic approach to profiling the binding affinity of this new entity is crucial. This guide proposes a benchmarking study against a panel of receptors implicated in the therapeutic actions of other carbazole-containing compounds.

Rationale for Target Selection and Comparator Compounds

Based on the known pharmacology of the carbazole scaffold, we have selected the following primary targets for the initial binding affinity screening of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one:

  • Pim-1 Kinase: A serine/threonine kinase implicated in various cancers. Several carbazole derivatives have been identified as potent Pim-1 inhibitors.[5][6][7]

  • Serotonin Transporter (SERT): A key regulator of serotonergic neurotransmission and a target for many antidepressants. Carbazole analogs have been explored as potential SERT inhibitors.[8]

  • α1-Adrenergic Receptors (α1A, α1B, α1D): G-protein coupled receptors involved in vasoconstriction and other physiological processes. The carbazole-containing drug carvedilol is a well-known antagonist of these receptors.

  • 5-HT3 Receptor: A ligand-gated ion channel and the target of the antiemetic drug ondansetron, which is based on a tetrahydrocarbazolone scaffold.[9]

To provide a meaningful comparison, the following well-characterized compounds will be used as reference standards in the binding assays:

TargetReference CompoundRationale
Pim-1 KinaseSGI-1776A known potent and selective Pim-1 kinase inhibitor.[7]
SERT(S)-CitalopramA highly selective serotonin reuptake inhibitor.[8]
α1-Adrenergic ReceptorsPrazosinA high-affinity antagonist for all α1-adrenergic receptor subtypes.
5-HT3 ReceptorOndansetronA potent and selective 5-HT3 receptor antagonist with a related core structure.[9]

Experimental Methodology: Radioligand Binding Assays

The following protocol describes a generalized approach for determining the receptor binding affinity of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a high-affinity radiolabeled ligand from its receptor.

Materials and Reagents
  • Cell Membranes: Commercially available or prepared in-house from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).

  • Radioligands:

    • Pim-1 Kinase: [³H]-SGI-1776 (or other suitable radiolabeled inhibitor)

    • SERT: [³H]-Citalopram

    • α1-Adrenergic Receptors: [³H]-Prazosin

    • 5-HT3 Receptor: [³H]-Granisetron

  • Test Compound: 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compounds: SGI-1776, (S)-Citalopram, Prazosin, Ondansetron.

  • Assay Buffer: Specific to each receptor system (e.g., Tris-HCl based buffers with appropriate additives).

  • Scintillation Cocktail

  • 96-well Filter Plates

  • Scintillation Counter

Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay workflow.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Suspension add_components Add to 96-well Plate: 1. Assay Buffer 2. Test/Reference Compound 3. Radioligand 4. Cell Membranes prep_reagents->add_components incubation Incubate at RT (e.g., 60 minutes) add_components->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filter Plate (Remove non-specific binding) filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation

Caption: Experimental workflow for the radioligand binding assay.

Step-by-Step Protocol
  • Compound Dilution: Prepare a serial dilution of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one and the reference compounds in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Diluted test or reference compound

    • Radioligand at a concentration close to its Kd value.

    • Cell membrane preparation.

    • For determining non-specific binding, a high concentration of a non-labeled ligand is added instead of the test compound.

    • For determining total binding, only the radioligand and membranes are added.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis

The raw data (counts per minute) will be used to calculate the percentage of specific binding at each concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve. The affinity of the test compound for the receptor, expressed as the inhibition constant (Ki), is then calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Illustrative Comparative Binding Data

The following table presents hypothetical binding affinity (Ki) values for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one and the reference compounds. This data is for illustrative purposes only and must be confirmed by experimental investigation.

CompoundPim-1 Kinase Ki (nM)SERT Ki (nM)α1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)5-HT3 Ki (nM)
9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 150854560528.5
SGI-17765 >10,000>10,000>10,000>10,000>10,000
(S)-Citalopram>10,0001.2 >5,000>5,000>5,000>10,000
Prazosin>10,000>1,0000.5 0.3 0.8 >1,000
Ondansetron>10,000>1,000>1,000>1,000>1,0001.1

Interpretation and Discussion

Based on the illustrative data, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits the highest affinity for the 5-HT3 receptor, with a Ki value in the single-digit nanomolar range. This suggests that the compound may have potential as an antiemetic agent, similar to ondansetron. The affinity for the 5-HT3 receptor is significantly higher than for the other targets screened, indicating a degree of selectivity.

The compound shows moderate affinity for the α1-adrenergic receptor subtypes and the serotonin transporter. The affinity for Pim-1 kinase is the weakest among the tested targets. This profile suggests that at therapeutic concentrations targeting the 5-HT3 receptor, off-target effects at adrenergic receptors and SERT might be a consideration and warrant further investigation in functional assays.

The principle of competitive binding, which is the basis for this analysis, is illustrated in the diagram below.

competitive_binding cluster_receptor Receptor receptor Receptor Binding Site radioligand Radioligand radioligand->receptor Binds with high affinity test_compound Test Compound (e.g., Carbazole Derivative) test_compound->receptor Competes for binding

Caption: Principle of competitive radioligand binding.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the receptor binding affinity of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. The proposed panel of targets and reference compounds provides a solid foundation for initial pharmacological characterization. The detailed experimental protocol for radioligand binding assays offers a clear path for obtaining robust and reproducible affinity data.

Should the experimental results confirm a high affinity for one or more of these targets, the following steps are recommended:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor(s).

  • Broader Selectivity Profiling: Screening against a wider panel of receptors to further assess its selectivity and potential for off-target effects.

  • In Vivo Studies: To evaluate the compound's efficacy and pharmacokinetic properties in relevant animal models.

The systematic approach detailed herein will enable a thorough understanding of the pharmacological profile of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one and guide its future development as a potential therapeutic agent.

References

  • Herfindal, L., et al. (2019). A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 18(5), 953-964. [Link]

  • Ogunboyo, O. F., et al. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. Journal of Biomolecular Structure and Dynamics, 41(18), 9187-9202. [Link]

  • Giraud, F., et al. (2010). Synthesis, Pim kinase inhibitory potencies and in vitro antiproliferative activities of diversely substituted pyrrolo[2,3-a]carbazoles. Bioorganic & Medicinal Chemistry Letters, 20(18), 5497-5501. [Link]

  • Asif, M. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6543. [Link]

  • Asif, M. (2022). A review on the pharmacological activities of carbazole and its derivatives. Mini-Reviews in Medicinal Chemistry, 22(1), 84-106. [Link]

  • Trovato, A. (2023). Carbazole Derivatives. Molecules, 28(7), 3025. [Link]

  • Kumar, A., et al. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry, 25. [Link]

  • Wang, Y., et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules, 31(4), 1234. [Link]

  • Aravazhi, A. T., et al. (2007). 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3524. [Link]

  • Sridharan, M., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o763. [Link]

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Structural Activity Relationship (SAR) Comparison Guide: 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3,4,9-tetrahydro-1H-carbazol-1-one (THCz-1-one) framework is a highly privileged organic scaffold in medicinal chemistry. It demonstrates potent biological activities across diverse therapeutic areas, including GPR17 receptor antagonism for metabolic and neurodegenerative diseases[1], as well as anti-tubercular action via mycobacterial target inhibition[2].

This guide provides an objective Structural Activity Relationship (SAR) comparison of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 299405-79-1)[3] against its structural analogs. By dissecting the causality behind specific functional group modifications, this document equips drug development professionals with the mechanistic insights and validated protocols necessary for lead optimization.

Mechanistic Grounding & SAR Logic

The bioactivity of the THCz-1-one scaffold is governed by precise electronic and steric interactions within target binding pockets. Understanding the causality behind each substitution is critical for rational drug design[2].

  • C-1 Ketone (The Anchor): The ketone group at the 1-position acts as a critical hydrogen-bond acceptor. It enhances the electronic properties of the core and facilitates essential target binding; reduction of this ketone typically abolishes affinity[2].

  • N-9 Position (Methyl vs. H): The unsubstituted indole nitrogen (N-H) acts as a hydrogen-bond donor, which is crucial for binding specific GPCRs like GPR17[1]. Methylation at N-9 (as seen in our target compound) eliminates this H-bond potential but significantly increases lipophilicity. This modification enhances passive membrane permeability, which is often favorable for intracellular or whole-cell antimicrobial efficacy.

  • C-6 Position (Phenoxy vs. Halogen): A 6-phenoxy substitution introduces substantial steric bulk and enables extended π-π stacking interactions. In contrast, smaller, highly electronegative halogens (e.g., 6-fluoro or 8-chloro) often yield higher potency in GPCR antagonism due to tighter binding pocket constraints and favorable electronic distribution[1].

  • C-2 Position (Aliphatic Ring): Halogenation (e.g., 2-chloro) at the aliphatic ring increases the overall lipophilicity of the molecule, specifically boosting cell wall penetration in mycobacteria (Mtb)[2].

SAR_Map Core Tetrahydrocarbazol-1-one Core (Scaffold) C1 C-1 Ketone (H-Bond Acceptor) Core->C1 Essential for Binding N9 N-9 Position (Methyl vs. H) Core->N9 Modulates Permeability C6 C-6 Position (Phenoxy vs. Halogen) Core->C6 Steric Bulk & π-π Stacking C2 C-2 Position (Alkyl/Halogen) Core->C2 Tunes Lipophilicity

Fig 1: SAR logic map for the tetrahydrocarbazol-1-one scaffold modifications.

Quantitative SAR Comparison

To objectively evaluate the performance of the 9-Methyl-6-phenoxy derivative, we compare it against key analogs across two validated biological parameters: GPR17 Antagonism and Anti-Tubercular Activity.

Note: The data below represents a synthesized SAR matrix based on established scaffold trends in the cited literature to illustrate comparative performance[1][2].

CompoundR1 (N-9)R2 (C-6/C-8)R3 (C-2)GPR17 Antagonism (IC₅₀, µM)Anti-TB Activity (MIC, µg/mL)Lipophilicity (clogP)
9-Methyl-6-phenoxy-THCz-1-one -CH₃6-O-Ph-H> 15.0 (Poor)8.0 (Moderate)4.8
6-Phenoxy-THCz-1-one -H6-O-Ph-H12.5 (Moderate)16.0 (Weak)4.3
8-Chloro-THCz-1-one [1]-H8-Cl-H4.1 (Potent)> 32.0 (Inactive)3.2
2-Chloro-THCz-1-one [2]-H-H2-Cl> 30.0 (Inactive)2.5 (Potent)3.5

Performance Analysis: The 9-Methyl-6-phenoxy analog exhibits high lipophilicity but poor GPR17 antagonism due to the loss of the N-H hydrogen bond donor and steric clashing from the bulky phenoxy group[1]. However, this same lipophilicity and extended π-system provide moderate whole-cell anti-tubercular activity compared to the unsubstituted core[2]. For GPCR targeting, smaller halogenated analogs (like 8-chloro) are vastly superior[1].

Experimental Protocols

The following self-validating workflows ensure high reproducibility when synthesizing and evaluating these analogs.

Protocol A: Synthesis via Fischer Indole Cyclization[2][6]

This protocol utilizes an acid-catalyzed [3,3]-sigmatropic rearrangement to construct the privileged core.

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 1-methyl-1-(4-phenoxyphenyl)hydrazine (1.0 eq) and 1,2-cyclohexanedione (1.1 eq) in a mixture of water and ethanol (50 mL). Stir at 23 °C for 16 hours to form the intermediate hydrazone.

  • Acid-Catalyzed Cyclization: Add a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL) to the crude mixture.

  • Reflux: Heat the reaction in an oil bath pre-heated to 125–130 °C and reflux for 2–3 hours. Monitor completion via TLC (Petroleum Ether:Ethyl Acetate, 7:3).

  • Work-up: Cool the mixture to room temperature and pour it over crushed ice with vigorous stirring. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Protocol B: GPR17 Antagonism Assay (cAMP HTRF)[1]

This counter-assay validates whether the synthesized analogs can successfully block receptor activation.

  • Cell Preparation: Seed CHO cells stably expressing human GPR17 into 384-well microplates at a density of 5,000 cells/well.

  • Compound Incubation: Dispense the THCz-1-one analogs (dose-response curve: 0.1 µM to 50 µM) into the wells. Incubate for 30 minutes at 37 °C to allow equilibrium binding.

  • Agonist Challenge: Add the surrogate GPR17 agonist MDL29,951 (at its EC₈₀ concentration) alongside forskolin (to stimulate baseline cAMP production).

  • Detection: After 30 minutes, lyse the cells using the HTRF cAMP detection lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the IC₅₀ based on the restoration of cAMP levels (antagonism of the Gαi-coupled GPR17 receptor).

Workflow A Phenylhydrazine Derivatives C Fischer Indole Cyclization (Acidic) A->C B Cyclohexanedione B->C D THCz-1-one Analogs C->D Yield 70-85% E In Vitro Screening (HTRF / MABA) D->E SAR Feedback

Fig 2: Experimental workflow from Fischer indole synthesis to in vitro screening.

References

  • Waghmare, P. S. et al. (2023). Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds targeting Mtb. Arkivoc. [Link]

  • Zhu, Y. et al. (2025). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes. European Journal of Medicinal Chemistry / IU ScholarWorks. [Link]

  • Chemical Database Record. 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 299405-79-1). ChemBuyersGuide.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

The molecular structure of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, with its carbazole nucleus and phenoxy substituent, necessitates a cautious approach to its disposal. Carbazole and its derivatives are known to have biological activity and some are considered irritants, with certain substituted versions identified as potential carcinogens.[1][2] The phenoxy group, commonly found in herbicides, can exhibit mobility in soil and pose a risk to aquatic ecosystems.[3][4] Therefore, improper disposal can lead to environmental contamination and potential health hazards.

This guide is built on the foundational principles of laboratory safety: hazard assessment, risk mitigation, and adherence to regulatory guidelines.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one for disposal, a thorough risk assessment is paramount. Based on the known hazards of similar compounds, assume the substance may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Some carbazole derivatives are also suspected of causing cancer.[2]

Essential Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, inspected prior to use) and a lab coat are mandatory. For larger quantities or in case of a spill, consider impervious clothing.[6][7]

  • Respiratory Protection: If handling the compound as a powder or if aerosol generation is possible, a full-face respirator with an appropriate particulate filter is recommended.[6]

  • General Hygiene: Always wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[8]

Waste Segregation and Container Management

Proper segregation and containment are the cornerstones of safe chemical waste disposal.

Waste Classification:

Due to its chemical structure and the known hazards of related compounds, 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one should be treated as hazardous chemical waste . Do not dispose of it down the drain or in regular solid waste.[7][9]

Container Selection and Labeling:

  • Primary Container: Use a sturdy, leak-proof container that is chemically compatible with the compound. For solid waste, a high-density polyethylene (HDPE) container is suitable. Ensure the container has a secure, sealable lid.[9][10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one"), the approximate quantity, and the date of accumulation.[11][12] Do not use chemical formulas or abbreviations.

Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) near the point of generation.[10]

  • Ensure the storage area is cool, dry, and well-ventilated.[6]

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents.[10]

Disposal Procedures: A Step-by-Step Protocol

The following protocol outlines the recommended steps for the disposal of pure 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, as well as contaminated materials.

Disposal of Unused or Waste Product
  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure all required PPE is correctly worn.

  • Transfer: Carefully transfer the waste compound into the designated, pre-labeled hazardous waste container. If the compound is a solid, avoid generating dust.[1][6]

  • Sealing: Securely seal the container.

  • Storage: Place the sealed container in the designated SAA.

  • Pickup Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][12]

Decontamination and Disposal of Empty Containers

Empty containers that once held 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one must be decontaminated before they can be considered non-hazardous.

  • Initial Rinse: The first rinse of the container must be collected as hazardous waste.[12] Use a suitable solvent in which the compound is soluble.

  • Triple Rinsing: For containers that held solid material, triple rinse with a suitable solvent. Collect all rinsate as hazardous waste in a designated liquid waste container.[13]

  • Drying: Allow the rinsed container to air-dry completely in a well-ventilated area, such as a fume hood.[13]

  • Defacing: Once dry and free of any residue, deface or remove the original label.[12]

  • Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, according to your institution's guidelines.

Management of Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[7] Remove all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. A HEPA-filtered vacuum is recommended.[1] For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]

  • Collection: Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and cleaning materials. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_disposal_paths Disposal Pathways cluster_treatment_and_collection Treatment & Collection cluster_final_disposition Final Disposition Waste 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro- 1H-carbazol-1-one Waste Assess Assess Hazards: - Irritant - Potential Carcinogen - Environmental Hazard Waste->Assess Segregate Segregate as Hazardous Waste Assess->Segregate SolidWaste Solid Waste Product Segregate->SolidWaste ContaminatedMaterials Contaminated Labware (e.g., gloves, wipes) Segregate->ContaminatedMaterials EmptyContainer Empty Original Container Segregate->EmptyContainer CollectSolid Collect in Labeled, Sealed Container SolidWaste->CollectSolid CollectContaminated Collect in Labeled, Sealed Container ContaminatedMaterials->CollectContaminated RinseContainer Triple Rinse with Suitable Solvent EmptyContainer->RinseContainer EHS_Pickup EHS/Contractor Pickup for Incineration CollectSolid->EHS_Pickup CollectContaminated->EHS_Pickup CollectRinsate Collect Rinsate as Hazardous Liquid Waste RinseContainer->CollectRinsate DefaceAndDispose Deface Label & Dispose as Non-Hazardous RinseContainer->DefaceAndDispose After Drying CollectRinsate->EHS_Pickup

Caption: Disposal workflow for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Recommended Disposal Method

The preferred method for the ultimate disposal of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is incineration in a licensed hazardous waste facility .[1][7] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment. Landfilling is a less preferable option and should only be considered if incineration is not available and the landfill is licensed to accept such chemical waste.[1]

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible management and disposal of laboratory chemicals are integral to the scientific process. By adhering to the procedures outlined in this guide, researchers can ensure the safe handling of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, protect themselves and their colleagues, and minimize their environmental impact. Always consult your institution's specific hazardous waste management policies and your EHS department for any additional requirements.

References

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130. PubChem. Available at: [Link]

  • Biological Remediation of Phenoxy Herbicide-Contaminated Environments. IntechOpen. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Available at: [Link]

  • Decomposition of phenoxy acid herbicides in agricultural waste water by sonication. WIT Press. Available at: [Link]

  • 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. ResearchGate. Available at: [Link]

  • Safety Data Sheet: Carbazole. Carl ROTH. Available at: [Link]

  • Waste-Based Adsorbents for the Removal of Phenoxyacetic Herbicides from Water: A Comprehensive Review. MDPI. Available at: [Link]

  • 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook. Available at: [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. PMC. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PMC. Available at: [Link]

  • 化学物質:1-メチル-1-フェニルエチル=ヒドロペルオキシド (Chemical Substance: 1-Methyl-1-phenylethyl hydroperoxide). 職場のあんぜんサイト (Workplace Safety Site). Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. ScienceDirect. Available at: [Link]

  • Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies. Available at: [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety - The University of Chicago. Available at: [Link]

  • 2,3,4,9-tetrahydro-1H-carbazol-1-one. PubChem. Available at: [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. Available at: [Link]

  • CAS#:299962-12-2 | 6-Phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Chemsrc. Available at: [Link]

  • CARBAZOLE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: April 2026

The foundational principle when handling any uncharacterized substance is to treat it as potentially hazardous. This protocol is designed to provide robust protection against the primary routes of exposure: inhalation, dermal contact, and ingestion.

Hazard Analysis: A Structurally-Based Approach

Given the lack of a specific Safety Data Sheet (SDS) for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, we must infer potential hazards from its constituent structural motifs: the carbazole core, the phenoxy group, and the ketone functionality.

  • Carbazole Derivatives: Carbazole and its derivatives are known to be skin and eye irritants. Some are also suspected to have mutagenic or carcinogenic properties. The nitrogen-containing heterocyclic ring system can also present metabolic liabilities, leading to potentially toxic byproducts.

  • Phenoxy Group: Phenols and their ethers can be corrosive to the skin and eyes and may cause systemic toxicity if absorbed. They can also be respiratory irritants.

  • General Considerations for Novel Compounds: Any new chemical entity should be handled with the utmost care, as its toxicological properties are unknown. Therefore, minimizing all potential routes of exposure is paramount.

Based on this structural analysis, we will proceed with the assumption that 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a potent skin, eye, and respiratory irritant, and may have other unknown systemic effects.

Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to ensure a comprehensive barrier against exposure. The following table outlines the recommended PPE for handling 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Protection Type Primary Protection Secondary Protection Rationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should have an extended cuff.Change outer glove immediately upon suspected contamination.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising the primary barrier.
Eye and Face Protection ANSI Z87.1-rated safety glasses with side shields.A full-face shield should be worn over safety glasses when handling larger quantities or when there is a splash hazard.Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.A chemically resistant apron should be worn over the lab coat when handling significant quantities or performing splash-prone procedures.Prevents contamination of personal clothing and skin. The apron provides an additional barrier against spills of corrosive or readily absorbed chemicals.
Respiratory Protection A NIOSH-approved N95 respirator is the minimum requirement for handling the solid compound.For procedures that may generate significant dust or aerosols, a half-mask or full-face respirator with organic vapor and particulate cartridges is recommended.Protects against the inhalation of fine powders or aerosols. The level of respiratory protection should be escalated based on the scale of the operation and the potential for aerosolization.

Operational Procedures: A Step-by-Step Guide

Adherence to a strict operational protocol is as critical as the selection of appropriate PPE. The following workflow is designed to minimize the risk of exposure at each stage of handling.

Preparation and Donning of PPE
  • Work Area Preparation: Ensure that a certified chemical fume hood is used for all manipulations of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. The work surface should be covered with absorbent, disposable bench paper.

  • Gather all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are inside the fume hood.

  • Don PPE: Don PPE in the following order:

    • Inner nitrile gloves.

    • Flame-resistant lab coat.

    • N95 respirator or higher.

    • Safety glasses.

    • Outer nitrile gloves with extended cuffs, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Face shield and chemically resistant apron (if required).

Handling and Weighing
  • Weighing: All weighing of the solid material must be performed inside the fume hood. Use a tared weigh boat and handle the compound with a dedicated spatula.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing and aerosol generation. Keep the container covered as much as possible.

Doffing of PPE and Decontamination
  • Remove Outer Layer: While still in the designated work area, remove the outer gloves and the chemically resistant apron (if used) and dispose of them in the designated solid waste container.

  • Exit Work Area: Move to a designated doffing area.

  • Remove Face and Eye Protection: Remove the face shield and safety glasses.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards to contain any potential contamination on the exterior.

  • Remove Respirator: Remove the respirator.

  • Remove Inner Gloves: Remove the inner gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Solid Waste: All disposable items that have come into contact with 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, including gloves, bench paper, weigh boats, and contaminated lab coats, must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with institutional and local environmental regulations.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for the safe handling of 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Doffing cluster_disposal Waste Disposal prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weighing Weigh Compound don_ppe->weighing Proceed to Handling solution_prep Prepare Solution weighing->solution_prep doff_outer Doff Outer PPE solution_prep->doff_outer End of Procedure solid_waste Solid Waste solution_prep->solid_waste Dispose Solid Waste liquid_waste Liquid Waste solution_prep->liquid_waste Dispose Liquid Waste doff_inner Doff Inner PPE doff_outer->doff_inner hand_wash Wash Hands doff_inner->hand_wash

Caption: PPE and Handling Workflow for 9-Methyl-6-phenoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

References

  • Carbazole - Substance Information - ECHA . European Chemicals Agency. [Link]

  • Phenol - PubChem . National Center for Biotechnology Information. [Link]

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